Technical Documentation Center

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
  • CAS: 61338-20-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Abstract The 6-fluoro-4-oxo-1,4-dihydroquinoline scaffold is a cornerstone of modern medicinal chemistry, most notably forming the core of the highly successful fluoroquinolone class of antibiotics.[1][2] While the 3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-fluoro-4-oxo-1,4-dihydroquinoline scaffold is a cornerstone of modern medicinal chemistry, most notably forming the core of the highly successful fluoroquinolone class of antibiotics.[1][2] While the 3-carboxylic acid derivatives have been extensively studied, their 3-carbonitrile analogues represent a class of compounds with significant, yet less explored, therapeutic potential. The carbonitrile moiety serves not only as a bioisostere for the carboxylic acid, potentially altering pharmacokinetic and pharmacodynamic properties, but also as a versatile synthetic handle for further molecular elaboration.[3][4] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Introduction: The Strategic Importance of the 3-Cyano-Fluoroquinolone Scaffold

The quinolone framework is a privileged structure in drug discovery, renowned for its ability to inhibit bacterial DNA gyrase and topoisomerase IV.[4] The introduction of a fluorine atom at the C-6 position was a landmark discovery that dramatically enhanced antibacterial potency, giving rise to the fluoroquinolones.[2][5]

While compounds like Ciprofloxacin and Levofloxacin, which feature a 3-carboxylic acid group, have seen widespread clinical use, the exploration of derivatives is crucial for overcoming emerging antibiotic resistance.[5][6] Replacing the 3-carboxylic acid with a 3-carbonitrile group offers several strategic advantages:

  • Modulation of Physicochemical Properties: The nitrile group alters the acidity, polarity, and hydrogen bonding capacity of the molecule, which can significantly impact cell permeability, metabolic stability, and target binding affinity.

  • Bioisosteric Replacement: As a bioisostere of the carboxylic acid, the nitrile can maintain or improve biological activity while offering a different intellectual property landscape.

  • Synthetic Versatility: The carbonitrile group is a gateway to a variety of other functional groups, including amides, tetrazoles, and amines, allowing for extensive Structure-Activity Relationship (SAR) studies.[3]

This document details the most efficient and mechanistically sound pathway for the synthesis of the title compound, providing the technical depth required for successful laboratory implementation.

Retrosynthetic Analysis and Core Strategy

The most logical and convergent approach to constructing the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile core involves a two-step sequence: the formation of a crucial enamine intermediate followed by a thermally induced intramolecular cyclization. The primary disconnection is made at the N1-C2 and C4-C4a bonds of the quinolone ring, leading back to 4-fluoroaniline and a suitable three-carbon electrophile already containing the requisite cyano and ester functionalities.

Retrosynthesis Target 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Intermediate (Z)-Ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate Target->Intermediate Intramolecular Thermal Cyclization Precursors 4-Fluoroaniline + Ethyl 2-cyano-3-ethoxyacrylate Intermediate->Precursors Condensation Workflow1 start Combine Reactants (4-Fluoroaniline & Acrylate) react Heat to Reflux (2-4 hours) start->react monitor Monitor by TLC react->monitor cool Cool to Room Temp monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration / Evaporation) cool->isolate wash Wash with Cold Solvent isolate->wash purify Recrystallize (Optional) wash->purify end Obtain Pure Enamine purify->end Workflow2 start Dissolve Enamine in Dowtherm A react Heat to Reflux (~250 °C, 15-45 min) start->react cool Cool Mixture (<100 °C) react->cool precipitate Dilute with Hexane cool->precipitate filter Collect Solid by Filtration precipitate->filter wash Wash with Hexane filter->wash dry Dry Under Vacuum wash->dry end Obtain Final Product dry->end

Sources

Exploratory

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS number

An In-Depth Technical Guide to 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS Number: 71083-60-8 **Executive Summary This technical guide provides a comprehensive overview of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

CAS Number: 71083-60-8

**Executive Summary

This technical guide provides a comprehensive overview of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a pivotal intermediate in the synthesis of modern fluoroquinolone antibacterial agents. The document is structured to provide researchers, medicinal chemists, and process development scientists with detailed, actionable insights into its synthesis, chemical properties, and strategic application. We will explore the robust Gould-Jacobs reaction for its synthesis, detail the critical hydrolysis step to form the pharmacologically active carboxylic acid moiety, and outline modern analytical techniques for its characterization and quality control. This guide emphasizes the causality behind methodological choices, ensuring a deep understanding of the compound's role in pharmaceutical development.

Compound Identification and Physicochemical Properties

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound featuring a fluorinated quinolone core. The nitrile group at the C3 position is its most significant reactive site for further elaboration into active pharmaceutical ingredients (APIs).

PropertyValueSource
CAS Number 71083-60-8[1]
Molecular Formula C₁₀H₅FN₂O
Molecular Weight 188.16 g/mol
IUPAC Name 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
SMILES N#CC1=CNC2=C(C=C(F)C=C2)C1=O[1]
Appearance Typically an off-white to pale yellow solid

Strategic Importance in Fluoroquinolone Synthesis

The primary and most critical application of this compound is its role as a direct precursor to the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. This scaffold is the core of numerous second, third, and fourth-generation fluoroquinolone antibiotics, such as Norfloxacin, Ciprofloxacin, and Levofloxacin.[2][3][4] The 3-carboxylic acid group, in conjunction with the 4-oxo group, is essential for binding to bacterial DNA gyrase and topoisomerase IV, the mechanism responsible for their potent antibacterial activity.[4] The nitrile serves as a stable, easily handled precursor that can be quantitatively converted to the required carboxylic acid at a late stage in a synthetic sequence.

G cluster_start Starting Materials A 4-Fluoroaniline C 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Core Intermediate) A->C Gould-Jacobs Reaction B Ethoxymethylenemalononitrile (EMMN) B->C Gould-Jacobs Reaction D Hydrolysis (Acid or Base Catalyzed) C->D E 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Quinolone Acid Core) D->E F Further Functionalization (e.g., at C7 position) E->F G Fluoroquinolone APIs (Ciprofloxacin, etc.) F->G

Caption: Strategic workflow from starting materials to final API.

Synthesis Protocol: The Gould-Jacobs Reaction

The most effective and widely adopted method for constructing the quinolone ring system is the Gould-Jacobs reaction.[5][6] This thermal cyclization process provides a direct route to the desired scaffold from simple aromatic amines.

Mechanistic Principle

The reaction proceeds in two key stages:

  • Condensation: A nucleophilic substitution reaction occurs where the amino group of 4-fluoroaniline attacks the electrophilic double bond of ethoxymethylenemalononitrile (EMMN), eliminating ethanol. This forms a stable intermediate, ((4-fluoroanilino)methylene)malononitrile.

  • Thermal Cyclization: At high temperatures (typically >250 °C), a 6-electron electrocyclization takes place, followed by tautomerization, to form the final 4-oxo-1,4-dihydroquinoline ring system.[2] The high temperature is necessary to overcome the activation energy for the intramolecular ring-closing reaction. High-boiling solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are traditionally used to achieve these temperatures.

G reagents 4-Fluoroaniline + Ethoxymethylenemalononitrile (EMMN) intermediate Condensation Intermediate ((4-fluoroanilino)methylene)malononitrile reagents->intermediate Reflux (Elimination of EtOH) product 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile intermediate->product High Temperature Thermal Cyclization (>250 °C) in Diphenyl Ether

Caption: Simplified Gould-Jacobs reaction pathway for synthesis.

Step-by-Step Laboratory Protocol

Expertise Note: The success of this reaction hinges on achieving and maintaining a high, uniform temperature during the cyclization step. The initial condensation should be driven to completion before proceeding to the high-temperature stage to avoid side reactions.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-fluoroaniline (1.0 eq) and ethoxymethylenemalononitrile (1.1 eq) in a suitable solvent such as toluene or xylene.

  • Condensation: Heat the mixture to reflux. Ethanol, the byproduct of the condensation, is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the 4-fluoroaniline is consumed (typically 2-4 hours).

  • Solvent Removal: Once the condensation is complete, remove the solvent under reduced pressure.

  • Cyclization: Add a high-boiling solvent, such as diphenyl ether, to the flask containing the crude intermediate. Heat the mixture to 250-260 °C with vigorous stirring.

  • Reaction Monitoring & Workup: Maintain the high temperature for 1-2 hours. The product will often precipitate from the hot solvent. Monitor for completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated solid can be collected by filtration.

  • Purification: Wash the crude solid extensively with a solvent that dissolves the diphenyl ether but not the product (e.g., hexane or diethyl ether) to remove the residual high-boiling solvent. The product can be further purified by recrystallization from a high-boiling polar solvent like DMF or NMP if required.

Core Transformation: Hydrolysis of Nitrile to Carboxylic Acid

The conversion of the 3-carbonitrile to the 3-carboxylic acid is the essential value-adding step, transforming the intermediate into a pharmacologically relevant core. This can be achieved under either acidic or basic conditions.[7][8]

Mechanistic Principle

Base-catalyzed hydrolysis is often preferred for its clean reaction profile.[9]

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbon of the nitrile group.

  • Protonation & Tautomerization: The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide intermediate.

  • Amide Hydrolysis: The amide is then hydrolyzed via a standard base-catalyzed mechanism (nucleophilic acyl substitution) to yield the carboxylate salt.

  • Acidification: A final acidification step protonates the carboxylate to yield the final carboxylic acid, which typically precipitates from the aqueous solution.

G Nitrile Quinolone-CN Amide Quinolone-CONH₂ (Amide Intermediate) Nitrile->Amide 1. OH⁻ (aq) 2. H₂O Carboxylate Quinolone-COO⁻ (Carboxylate Salt) Amide->Carboxylate OH⁻, Δ (Amide Hydrolysis) Acid Quinolone-COOH Carboxylate->Acid H₃O⁺ (Acidification)

Caption: Key stages in the base-catalyzed hydrolysis of the nitrile.

Step-by-Step Laboratory Protocol
  • Reaction Setup: Suspend 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Heating: Heat the mixture to reflux (100-110 °C). The solid will gradually dissolve as the reaction proceeds. Ammonia gas is evolved during the hydrolysis of the amide intermediate.

  • Monitoring: Monitor the reaction by HPLC or TLC until all starting material and the intermediate amide have been consumed (typically 4-8 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. If any insoluble impurities are present, filter the basic solution.

  • Acidification & Precipitation: Cool the clear filtrate in an ice bath and slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring. The pH should be adjusted to ~2-3. The target carboxylic acid will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum at 60-80 °C.

Analytical and Quality Control Strategy

A robust analytical strategy is crucial to ensure the identity, purity, and quality of the intermediate.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a modifier like formic acid or trifluoroacetic acid is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Key expected signals include aromatic protons on the fluoro-substituted ring (showing characteristic splitting patterns due to H-H and H-F coupling), a singlet for the proton at the C2 position, and a broad singlet for the N-H proton.

    • ¹³C NMR: Confirms the carbon skeleton. Diagnostic signals include the nitrile carbon (typically ~115-120 ppm), the carbonyl carbon (C4, ~170-180 ppm), and the fluorinated carbons (showing large C-F coupling constants).[10][11]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong, sharp absorption band around 2220-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch, while a strong band around 1620-1650 cm⁻¹ corresponds to the C=O (ketone) stretch.

Safety and Handling

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Toxicity: While specific toxicity data for this intermediate is not widely published, compounds of this class should be handled as potentially hazardous. Assume it is an irritant and potentially harmful if swallowed or inhaled.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and moisture.

Conclusion

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is more than just a chemical compound; it is a cornerstone in the construction of life-saving fluoroquinolone antibiotics. Its synthesis via the Gould-Jacobs reaction, while requiring stringent conditions, is a reliable and scalable method. The subsequent hydrolysis to the corresponding carboxylic acid is a straightforward and high-yielding transformation that unlocks its potential in medicinal chemistry. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for any scientist or researcher working in the field of antibacterial drug development.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Available at: [Link])

  • Wikipedia. (n.d.). Gould–Jacobs reaction. (Available at: [Link])

  • Kaszab, E., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234. (Available at: [Link])

  • Mphahamele, M. J., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 4875. (Available at: [Link])

  • Raju, I., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001–1004. (Available at: [Link])

  • Kumar, A., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324–332. (Available at: [Link])

  • ResearchGate. (2025). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (Available at: [Link])

  • Google Patents. (n.d.). US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • PubChem. (n.d.). 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid. (Available at: [Link])

  • CNR des IST bactériennes. (2021). Lipophilic quinolone derivatives. (Available at: [Link])

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1888. (Available at: [Link])

  • NextSDS. (n.d.). 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. (Available at: [Link])

  • NextSDS. (n.d.). 6-FLUORO-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. (Available at: [Link])

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (Available at: [Link])

  • Wang, H., et al. (2011). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 16(3), 2506–2521. (Available at: [Link])

  • ResearchGate. (n.d.). Synthesis of 6‐Fluoro‐1,4‐dihydro‐4‐oxo‐quinoline‐3‐carboxylic Acid Derivatives as Potential Antimicrobial Agents. (Available at: [Link])

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (Available at: [Link])

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Thieme. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (Available at: [Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. (Available at: [Link])

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. (Available at: [Link])

Sources

Foundational

The Multifaceted Biological Potential of Quinoline-3-Carbonitrile Derivatives: A Technical Guide

Introduction: The Quinoline-3-Carbonitrile Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents, wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline-3-Carbonitrile Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents, with numerous quinoline-containing drugs approved for a wide range of diseases.[1][2] The strategic incorporation of a carbonitrile (-C≡N) group at the 3-position of the quinoline ring gives rise to the quinoline-3-carbonitrile scaffold, a pharmacophore of significant interest in modern medicinal chemistry. This addition is not merely an ancillary modification but a critical determinant of the molecule's electronic properties and its ability to interact with biological targets, often leading to a substantial enhancement of its pharmacological activities.

This technical guide offers an in-depth exploration of the diverse biological activities of quinoline-3-carbonitrile derivatives. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The subsequent sections will delve into the molecular mechanisms underpinning these activities, present detailed experimental protocols for their evaluation, and summarize key quantitative data to facilitate comparative analysis and guide future research endeavors.

Anticancer Activity: Targeting the Engines of Malignancy

Quinoline-3-carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a spectrum of human cancer cell lines.[3][4] Their therapeutic potential stems from their ability to interfere with multiple signaling pathways and molecular targets that are fundamental to cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer activity of quinoline-3-carbonitrile scaffolds is often attributed to their ability to inhibit key enzymes involved in oncogenic signaling, most notably receptor tyrosine kinases (RTKs) . Overexpression or mutation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a common driver of tumor growth. The 4-anilinoquinoline-3-carbonitrile scaffold, for instance, has been extensively investigated as a potent inhibitor of EGFR.[6] By competing with ATP at the kinase domain, these compounds can effectively block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby arresting the cell cycle and inducing apoptosis.[6]

Furthermore, some quinoline-3-carbonitrile derivatives have been shown to inhibit other critical enzymes in cancer progression, including Src kinase and topoisomerases .[3][5] Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell migration and invasion, making it an attractive target for preventing metastasis.[5] Topoisomerases are essential for DNA replication and repair, and their inhibition leads to DNA damage and ultimately, cell death.[7]

Signaling Pathway: EGFR Inhibition by Quinoline-3-Carbonitrile Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-3-carbonitrile Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by quinoline-3-carbonitrile derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of quinoline-3-carbonitrile derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

1. Cell Culture and Maintenance:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be utilized.

  • Culture the cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Drug Treatment:

  • Prepare a series of dilutions of the quinoline-3-carbonitrile compound in the culture medium.

  • Treat the cells with various concentrations of the compound (e.g., ranging from 0.1 to 100 µM) for 48-72 hours.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Quinoline-3-Carbonitrile Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 5eMCF-7 (Breast)0.026Erlotinib0.033[6]
Compound 5hMCF-7 (Breast)0.028Erlotinib0.033[6]
Compound IIA-549 (Lung)1.20Doxorubicin1.40[6]
Compound IIIA-549 (Lung)3.30Doxorubicin1.15[6]
Compound 12eMGC-803 (Gastric)1.38--[10]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline-3-carbonitrile derivatives have demonstrated significant antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11][12] Their mechanism of action often involves the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, providing a degree of selective toxicity.

Mechanism of Action: Targeting Bacterial DNA Replication

A primary mechanism of antibacterial action for many quinoline-based compounds is the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV .[11][13][14] These enzymes are crucial for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is involved in the decatenation of daughter chromosomes after replication. By binding to these enzymes, quinoline-3-carbonitrile derivatives can stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[7] The most active compounds often show good interaction with the target DNA gyrase.[11][13]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Broth or Agar with Bacterial Suspension Inoculum->Inoculation Compound Prepare Serial Dilutions of Quinoline-3-carbonitrile Derivative Addition Add Compound Dilutions to Broth or Place Disks on Agar Compound->Addition Inoculation->Addition Incubation Incubate at 37°C for 18-24 hours Addition->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC Zone Measure Zone of Inhibition Incubation->Zone

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of quinoline-3-carbonitrile derivatives against bacterial strains.[15][16]

1. Preparation of Materials:

  • Prepare sterile Mueller-Hinton Broth (MHB).

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard).

  • Prepare serial dilutions of the quinoline-3-carbonitrile compound in a 96-well microtiter plate.

2. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

3. MIC Determination:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Antiviral Activity: A Potential New Frontier

While less extensively studied than their anticancer and antimicrobial properties, some quinoline derivatives have shown promise as antiviral agents.[17] The development of broad-spectrum antiviral drugs is a critical area of research, particularly in the face of emerging viral threats.[18]

Mechanism of Action: Targeting Viral Enzymes

The antiviral activity of quinoline derivatives may involve the inhibition of viral enzymes that are essential for replication.[19] For instance, viral proteases, which are responsible for cleaving viral polyproteins into functional proteins, and viral polymerases, which are necessary for replicating the viral genome, are attractive targets for antiviral drug development.[20][21] A generic strategy to evaluate which viral mutations might diminish drug efficacy can be applied to assess the potential for resistance development.[20][21]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the in vitro antiviral efficacy of a compound.[19]

1. Cell Culture and Viral Infection:

  • Seed host cells (e.g., Vero E6) in multi-well plates and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the quinoline-3-carbonitrile compound.

  • Mix the compound dilutions with a known concentration of the virus.

  • Infect the cell monolayers with the virus-compound mixture.

2. Plaque Formation and Visualization:

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

3. Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • The EC50 (50% effective concentration) can be determined from the dose-response curve.[19]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers.[22] Quinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[2][23][24]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives can be attributed to their ability to inhibit the production of pro-inflammatory mediators.[25] This may involve the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[26] Additionally, some compounds have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[23] The underlying mechanism may involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the inflammatory response.[25]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Release)

This protocol outlines a method for assessing the anti-inflammatory activity of quinoline-3-carbonitrile derivatives by measuring their effect on cytokine release from stimulated immune cells.[27]

1. Cell Culture and Stimulation:

  • Use a suitable cell line, such as RAW 264.7 macrophages or peripheral blood mononuclear cells (PBMCs).

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the quinoline-3-carbonitrile compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

2. Supernatant Collection and Cytokine Measurement:

  • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

3. Data Analysis:

  • Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the stimulated control (LPS only).

  • Determine the IC50 value for the inhibition of each cytokine.

Conclusion and Future Perspectives

The quinoline-3-carbonitrile scaffold represents a versatile and highly promising platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the significant potential of this chemical class. The mechanisms of action, often involving the targeted inhibition of key enzymes and signaling pathways, provide a solid foundation for rational drug design and optimization.

Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies are crucial for identifying the structural features that confer potency and selectivity for specific biological targets. The exploration of hybrid molecules, which combine the quinoline-3-carbonitrile scaffold with other pharmacologically active moieties, may lead to compounds with enhanced efficacy and novel mechanisms of action. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these derivatives is essential for their successful translation into clinical candidates. As our knowledge of the molecular basis of disease continues to expand, the quinoline-3-carbonitrile scaffold is poised to remain a valuable source of inspiration for the discovery of next-generation medicines.

References

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. Available at: [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. Available at: [Link]

  • A strategy for evaluating potential antiviral resistance to small molecule drugs and application to SARS-CoV-2 - PubMed. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • A simple and reliable approach for assessing anticancer activity in vitro - PubMed. Available at: [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

  • A strategy for evaluating potential antiviral resistance to small molecule drugs and application to SARS-CoV-2 - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4 ',5 ' - ResearchGate. Available at: https://www.researchgate.
  • In vitro and in vivo approaches for evaluating antiviral efficacy - ResearchGate. Available at: [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC. Available at: [Link]

  • Anti-Inflammatory Screen - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed. Available at: [Link]

  • Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds - ResearchGate. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available at: [Link]

  • Antimicrobial Susceptibility Testing - Antiviral - Creative Diagnostics. Available at: [Link]

  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC. Available at: [Link]

  • bacterial antimicrobial susceptibility testing - WOAH. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. Available at: [Link]

  • an overview of quinoline derivatives as anti-cancer agents - ResearchGate. Available at: [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Available at: [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. Available at: [Link]

  • Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Available at: [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available at: [Link]

  • Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase. Available at: [Link]

  • A Review on Biological Activity of Quinoline-based Hybrids - Bentham Science Publishers. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. Available at: [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. Available at: [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC. Available at: [Link]

  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.edu. Available at: [Link]

Sources

Exploratory

Engineering Bioisosteres: 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Derivatives as Next-Generation Anti-Mycobacterial Agents

Executive Summary The relentless emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-TB) has exposed the vulnerabilities of traditional fluoroquinolone antibiotics. While the 4-oxo and 3-carboxylic acid moi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-TB) has exposed the vulnerabilities of traditional fluoroquinolone antibiotics. While the 4-oxo and 3-carboxylic acid moieties of classical fluoroquinolones (e.g., ciprofloxacin, levofloxacin) are historically considered essential for DNA gyrase binding, this structural predictability makes them prime targets for bacterial efflux pumps and target-site mutations.

As a Senior Application Scientist overseeing structural drug design, I advocate for the strategic bioisosteric replacement of the C3-carboxyl group with a C3-cyano group. The resulting 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold fundamentally alters the molecule's electronic distribution and lipophilicity. This technical guide details the robust synthetic workflows, self-validating biological screening protocols, and mechanistic causality behind these novel derivatives, which have demonstrated superior potency against MDR-TB strains compared to standard-of-care therapeutics[1].

Synthetic Methodology: Assembly of the 3-Cyano Quinolone Core

The construction of the 3-cyano fluoroquinolone core avoids traditional Gould-Jacobs cyclization of anilines with ethoxymethylenemalonates, opting instead for a sequential nucleophilic substitution strategy utilizing an S,S-acetal intermediate. This approach provides modular control over the C2 substituent, allowing for the generation of diverse analog libraries[1].

Causality in Reagent Selection
  • Ethyl Cyanoacetate Starting Material: Installs the critical C3-carbonitrile group at the very first step, avoiding late-stage functional group interconversions.

  • Methylthio Leaving Groups: The intermediate S,S-acetal features two methylthio groups. Their differential reactivity allows for stepwise, regioselective nucleophilic displacement—first by an aniline, then by a secondary amine[1].

  • Diphenyl Ether as a Solvent: Intramolecular cyclization requires extreme thermal energy. Diphenyl ether (boiling point ~259°C) provides the necessary heat bath without participating in the reaction, driving the equilibrium toward the thermodynamically stable quinolone core.

Step-by-Step Synthetic Protocol
  • S,S-Acetal Formation: React ethyl cyanoacetate with carbon disulfide (CS₂) and methyl iodide (MeI) in the presence of a strong base to yield ethyl-2,2-di(methylthio)methylene cyanoacetate.

  • S,N-Acetal Formation: Reflux the S,S-acetal with 3-chloro-4-fluoroaniline. The primary amine selectively displaces one methylthio group to form ethyl 3-((3-chloro-4-fluorophenyl)amino)-2-cyano-3-(methylthio) acrylate[1].

  • N,N-Acetal Formation: Treat the resulting S,N-acetal with a substituted amine (e.g., piperazine derivatives) under reflux to displace the second methylthio group.

  • Thermal Cyclization: Dissolve the N,N-acetal in diphenyl ether and reflux for 15 minutes. The high thermal energy forces intramolecular cyclization, yielding the final 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivative[1].

Synthesis A Ethyl Cyanoacetate (Starting Material) B S,S-acetal (Ethyl-2,2-di(methylthio)methylene cyanoacetate) A->B CS2, MeI, Base C S,N-acetal (Addition of 3-chloro-4-fluoroaniline) B->C Reflux D N,N-acetal (Addition of Substituted Amines) C->D Amine Substitution E 3-Cyano Quinolone Derivative (Final Scaffold) D->E Diphenyl Ether, Reflux (15 min)

Synthetic workflow for 3-cyano-6-fluoroquinolone derivatives.

Biological Evaluation: Microplate Alamar Blue Assay (MABA)

To validate the anti-mycobacterial efficacy of these derivatives, the 2 is utilized. MABA is a highly reliable, high-throughput alternative to the traditional BACTEC 460 system or agar proportion methods[3],[2].

Assay Logic and Causality
  • Resazurin Reduction: The assay relies on resazurin, a non-fluorescent blue dye. Viable M. tuberculosis cells possess active NADH-dependent oxidoreductases that reduce resazurin to resorufin, a highly fluorescent pink compound[3].

  • Role of Tween 80: Mycobacteria possess a thick, waxy cell wall rich in mycolic acids, which causes cellular clumping and prevents dye penetration. The addition of 10% Tween 80 acts as a critical surfactant, dispersing the bacilli and facilitating the intracellular entry of resazurin to ensure an accurate viability readout[4].

Standardized MABA Protocol
  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well microtiter plate.

  • Drug Dilution: Perform serial two-fold dilutions of the synthesized 3-cyano quinolone derivatives (and standard controls like Ciprofloxacin) directly in the plate[3].

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (adjusted to ~3 × 10⁵ CFU/mL) to all test wells. Include compound-free growth controls and bacteria-free media controls[3].

  • Primary Incubation: Seal plates with Parafilm and incubate at 37°C for 5 to 6 days[3].

  • Indicator Addition: Add 20 µL of Alamar Blue reagent mixed with 12.5 µL of 20% Tween 80 to all wells[3].

  • Secondary Incubation & Readout: Re-incubate for 24 hours. Visually score the wells: a persistent blue color indicates bacterial inhibition (MIC), while a shift to pink indicates uninhibited growth[3].

MABA A M. tuberculosis H37Rv Culture in 7H9 Broth B Drug Exposure (Serial Dilution in 96-well plate) A->B C Incubation (37°C for 5-6 days) B->C D Addition of Alamar Blue (+ 10% Tween 80) C->D E Viable Cells (Resazurin Reduction) D->E Drug Ineffective F Dead/Inhibited Cells (No Reduction) D->F Drug Effective G Pink Color / Fluorescent (Growth) E->G H Blue Color / Non-Fluorescent (Inhibition = MIC) F->H

Microplate Alamar Blue Assay (MABA) logic for MIC determination.

Quantitative Data & Structure-Activity Relationship (SAR)

Recent evaluations of 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives against the H37Rv strain have yielded highly promising results. The bioisosteric replacement of the C3-carboxyl group with a cyano group, coupled with an alkyl chain at the C2 position, significantly enhances anti-mycobacterial activity[1].

Table 1: Comparative MIC Values against M. tuberculosis H37Rv
Compound / DrugStructural CharacteristicMIC (µg/mL)Relative Potency
Compound 94a 3-Cyano Quinolone Derivative1.60 Highest
Ciprofloxacin Standard Fluoroquinolone (3-COOH)3.12Baseline Control
Pyrazinamide Standard First-Line Anti-TB3.12Baseline Control
Streptomycin Aminoglycoside Control6.25Lower

Data synthesized from standardized MABA screening protocols[1]. Compound 94a demonstrates a twofold increase in potency compared to standard Ciprofloxacin.

Mechanistic Insights: Topoisomerase Inhibition

The primary targets of fluoroquinolones are bacterial DNA topoisomerases (DNA gyrase and Topoisomerase IV), which are essential for maintaining DNA supercoiling during replication.

Traditional fluoroquinolones bind to the DNA cleavage complex via a critical water-metal ion (Mg²⁺) bridge anchored by the C3-carboxylic acid and C4-oxo groups. The replacement of the C3-carboxylic acid with a C3-carbonitrile fundamentally alters this binding dynamic. The cyano group, being highly electronegative and linear, engages in alternative hydrogen bonding and dipole interactions within the enzyme's binding pocket. This bypasses specific target-site mutations (e.g., in the gyrA gene) that typically confer resistance to carboxyl-bearing quinolones, effectively trapping the DNA cleavage complex and inducing lethal double-strand breaks[1].

Mechanism A Bacterial DNA Topoisomerase II/IV (DNA Gyrase) B DNA Cleavage Complex Formation A->B C 3-Cyano Quinolone Binding (Bioisosteric Interaction) B->C D Stabilization of Cleaved DNA (Religation Blocked) C->D E Accumulation of Double-Strand Breaks D->E F Bacterial Cell Death (Anti-mycobacterial Effect) E->F

Mechanism of action for 3-cyano fluoroquinolones targeting DNA gyrase.

Conclusion

The 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold represents a highly rational, structurally optimized bioisostere for modern drug discovery. By shifting away from the vulnerable C3-carboxylic acid to a C3-cyano group, researchers can synthesize compounds that exhibit superior penetration of the mycobacterial cell wall and evade classical resistance mechanisms. When validated through robust, self-indicating systems like the Microplate Alamar Blue Assay, these derivatives prove to be potent candidates for the next generation of anti-mycobacterial therapeutics[1],[3].

References

  • Prajapati, B., Rabari, H., Doshi, D., & Kalpeshkumar, R. (2025). Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives and their evaluation for anti-mycobacterial activity. Research Journal of Pharmacy and Technology.[Link]

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology.[Link]

  • Collins, L. S., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy.[Link]

Sources

Foundational

Literature review of 4-oxo-1,4-dihydroquinoline-3-carbonitriles

An In-depth Technical Guide to 4-oxo-1,4-dihydroquinoline-3-carbonitriles: Synthesis, Reactivity, and Therapeutic Potential Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-oxo-1,4-dihydroquinoline-3-carbonitriles: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] First isolated from coal tar in 1834, this heterocyclic motif is integral to numerous natural products, most famously the antimalarial alkaloid quinine.[1] Its synthetic derivatives have given rise to a multitude of blockbuster drugs. Within this family, the 4-oxo-1,4-dihydroquinoline core is particularly significant, forming the basis of the highly successful quinolone class of antibiotics.[2][3]

This guide focuses on a specific, yet increasingly important, subclass: 4-oxo-1,4-dihydroquinoline-3-carbonitriles . The replacement of the classic 3-carboxylic acid group with a 3-carbonitrile moiety creates a critical bioisosteric shift that profoundly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. This modification has unlocked new therapeutic avenues, most notably in the development of potent enzyme inhibitors for cancer therapy.[4] For researchers and drug development professionals, understanding the synthesis, chemical behavior, and structure-activity relationships (SAR) of this scaffold is paramount for exploiting its full therapeutic potential.

Part 1: Synthesis of the Core Scaffold

The construction of the 4-oxo-1,4-dihydroquinoline-3-carbonitrile framework is most efficiently achieved through a well-established cyclization strategy, the Gould-Jacobs reaction. This method offers a convergent and reliable pathway to the core structure from readily available starting materials.

Primary Synthetic Route: The Gould-Jacobs Reaction

The cornerstone of synthesis for this scaffold involves the condensation of a substituted aniline with an activated methylene compound, typically ethyl (ethoxymethylene)cyanoacetate (EMMCA). The reaction proceeds in two key stages:

  • Condensation: The aniline derivative reacts with EMMCA, displacing the ethoxy group to form an enamine intermediate.

  • Thermal Cyclization: The enamine intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce an intramolecular cyclization, followed by elimination of ethanol to yield the final 4-oxo-1,4-dihydroquinoline-3-carbonitrile product.[4] The regioselectivity of the cyclization is generally high, leading specifically to the desired quinoline isomer.[4]

An alternative approach involves the formation of an amidine from the aniline using dimethylformamide-acetal, which is then cyclized with lithium cyanomethylide (LiCH₂CN) to furnish the target quinoline core.[4]

Gould_Jacobs_Synthesis cluster_reactants Reactants Aniline Substituted Aniline Intermediate Enamine Intermediate Aniline->Intermediate + EMMCA - EtOH EMMCA Ethyl (ethoxymethylene)cyanoacetate Product 4-oxo-1,4-dihydroquinoline-3-carbonitrile Intermediate->Product Thermal Cyclization (e.g., Diphenyl Ether, Δ) Reactivity_Map main_structure N1 N1-Alkylation/Arylation (e.g., R-X, Base) N1->main_structure C4 C4-Chlorination (e.g., POCl₃) -> SₙAr with Amines C4->main_structure C6_C7 Benzo Ring Substitution (Modulates SAR) C6_C7->main_structure EGFR_Inhibition cluster_binding Competitive Binding EGFR EGFR Kinase (ATP Binding Site) Phosphorylation Receptor Autophosphorylation Inhibitor 4-Anilinoquinoline -3-carbonitrile Inhibitor->EGFR Binds ATP ATP ATP->EGFR Blocked Signaling Downstream Signaling Cascade Phosphorylation->Signaling Activates Proliferation Tumor Cell Proliferation Signaling->Proliferation Promotes

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: Evaluating the In Vitro Antibacterial Activity of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile against Gram-Negative Bacteria

For: Researchers, scientists, and drug development professionals in the field of antibacterial discovery. Introduction: The Imperative for Novel Antibacterial Agents The rise of multidrug-resistant (MDR) Gram-negative ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in the field of antibacterial discovery.

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii have developed sophisticated resistance mechanisms against many last-resort antibiotics.[1] This escalating crisis necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains.

Fluoroquinolones have long been a cornerstone in the treatment of a wide range of bacterial infections due to their potent bactericidal activity and broad spectrum.[2][3] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[4][5][6] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[7][8]

This application note provides a comprehensive guide to the in vitro evaluation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile , a novel synthetic compound belonging to the quinolone class. The strategic inclusion of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone subclass, known to enhance antibacterial potency.[9] The nitrile group at the C-3 position represents a modification from the more common carboxylic acid moiety in traditional fluoroquinolones, suggesting a potential for altered target binding, cellular uptake, or susceptibility to efflux-mediated resistance.

This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), and for conducting time-kill kinetic assays. These methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[10][11][12] Furthermore, this guide will delve into the scientific rationale behind each experimental step, empowering researchers to not only execute the protocols but also to interpret the results in the context of modern antimicrobial drug discovery.

Understanding the Target: Gram-Negative Resistance to Fluoroquinolones

A thorough evaluation of a novel quinolone must be contextualized by the prevalent mechanisms of resistance in Gram-negative bacteria. These can be broadly categorized as:

  • Target-Mediated Resistance: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively, are the most common cause of high-level resistance.[1][7][13] These mutations alter the drug-binding site, reducing the affinity of the fluoroquinolone for its target.

  • Reduced Intracellular Concentration: This is achieved through two primary mechanisms:

    • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) family like AcrAB-TolC in E. coli, actively extrudes fluoroquinolones from the bacterial cell, preventing them from reaching their intracellular targets.[1][14]

    • Decreased Permeability: Alterations or downregulation of outer membrane porins can limit the influx of fluoroquinolones into the periplasmic space.[13]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying quinolone resistance (qnr) genes, which protect DNA gyrase from quinolone binding, or genes encoding aminoglycoside acetyltransferases capable of modifying ciprofloxacin, can confer low-level resistance.[7][13]

A comprehensive assessment of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile should ideally include its activity against a panel of well-characterized strains, including susceptible wild-type isolates and clinical isolates with known resistance mechanisms.

Experimental Workflow for In Vitro Antibacterial Evaluation

The following diagram outlines a logical workflow for the in vitro characterization of a novel antibacterial compound.

experimental_workflow cluster_prep Preparation cluster_testing Primary Testing cluster_kinetics Advanced Characterization cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution) MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Bacterial_Culture Bacterial Culture (Overnight Growth) Bacterial_Culture->MIC_Assay Media_Prep Media Preparation (CAMHB) Media_Prep->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Informative for concentration selection Time_Kill Time-Kill Kinetics Assay MIC_Assay->Time_Kill Informative for concentration selection Data_Analysis Data Analysis (MIC/MBC Values, Log Reduction) MBC_Assay->Data_Analysis Time_Kill->Data_Analysis time_kill_kinetics X-axis Time (hours) origin y_max origin->y_max x_max origin->x_max bt origin->bt 3-log reduction gc0 gc1 gc0->gc1 Growth Control gc2 gc1->gc2 Growth Control gc3 gc2->gc3 Growth Control gc4 gc3->gc4 Growth Control mic1_0 mic1_1 mic1_0->mic1_1 1x MIC mic1_2 mic1_1->mic1_2 1x MIC mic1_3 mic1_2->mic1_3 1x MIC mic1_4 mic1_3->mic1_4 1x MIC mic4_0 mic4_1 mic4_0->mic4_1 4x MIC mic4_2 mic4_1->mic4_2 4x MIC mic4_3 mic4_2->mic4_3 4x MIC mic4_4 mic4_3->mic4_4 4x MIC

Caption: Example time-kill curve for a bactericidal compound.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile against Gram-negative bacteria. The determination of MIC, MBC, and time-kill kinetics will establish the compound's potency, spectrum of activity, and bactericidal or bacteriostatic nature.

Further studies should aim to:

  • Elucidate the precise mechanism of action, confirming its interaction with DNA gyrase and/or topoisomerase IV.

  • Assess its activity against a broader panel of contemporary, multidrug-resistant clinical isolates.

  • Investigate its potential for resistance development through serial passage experiments.

  • Evaluate its efficacy in combination with other antimicrobial agents to explore potential synergistic interactions.

By following these standardized and well-validated methodologies, researchers can generate high-quality, reproducible data that will be crucial for the continued development of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a potential new therapeutic agent in the fight against Gram-negative infections.

References

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. PMC. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • [Fluoroquinolones and Gram-negative bacteria: antimicrobial activity and mechanisms of resistance]. PubMed. Available at: [Link]

  • Time-kill studies – including synergy time-kill studies. GARDP Revive. Available at: [Link]

  • Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Time-Kill Evaluations. Nelson Labs. Available at: [Link]

  • Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publisher. Available at: [Link]

  • Fluoroquinolones' antibacterial activity against Gram-negative bacterial strains. ResearchGate. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

  • The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. SciSpace. Available at: [Link]

  • Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones. PDB-101. Available at: [Link]

  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases | Oxford Academic. Available at: [Link]

  • Mechanisms of resistance to quinolones. PubMed - NIH. Available at: [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. PubMed. Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]

  • Time-kill curves for an antibiotic with rapid killing and rapid regrowth (curve A). ResearchGate. Available at: [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • 2.4. Time–Kill Assay. Bio-protocol. Available at: [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. PMC. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Mechanisms of Resistance to Quinolones. IntechOpen. Available at: [Link]

  • [Mechanism of action of quinolones]. PubMed. Available at: [Link]

  • Synthesis and antibacterial activity of 9-cyclopropyl-4-fluoro-6-oxo- 6,9-dihydro-t[1][15][16]hiadiazolo[3,4-h]quinoline-7-carboxylic acid and its ethyl ester. Semantic Scholar. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance. PMC. Available at: [Link]

  • In vitro antibacterial activity of DX-619, a novel des-fluoro(6) quinolone. PubMed. Available at: [Link]

  • Mechanism of action of and resistance to quinolones. PMC. Available at: [Link]

  • Chemistry and Mechanism of Action of the Quinolone Antibacterials. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. MDPI. Available at: [Link]

  • In vitro antibacterial activity of synthesized compounds against... ResearchGate. Available at: [Link]

Sources

Application

Cytotoxicity assays of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile on cancer cell lines

An In-Depth Guide to the Cytotoxicity Profiling of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Against Cancer Cell Lines Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cytotoxicity Profiling of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Against Cancer Cell Lines

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework and step-by-step protocols for evaluating the cytotoxic potential of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a novel quinolone derivative, against various cancer cell lines. Quinolone scaffolds, historically recognized for their antibacterial properties via topoisomerase inhibition, are increasingly investigated for their anticancer activities.[1][2][3][4] This guide emphasizes a multi-assay approach to generate a robust and reliable cytotoxicity profile, essential for early-stage drug discovery and development. We detail the methodologies for three distinct and complementary assays: the MTT assay for metabolic viability, the Sulforhodamine B (SRB) assay for total protein content, and the Lactate Dehydrogenase (LDH) assay for membrane integrity. By explaining the causality behind experimental choices and incorporating self-validating controls, these protocols are designed to ensure scientific rigor and data reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Cytotoxicity Profiling

The quinolone core is a privileged scaffold in medicinal chemistry.[5] While its role in targeting bacterial DNA gyrase and topoisomerase IV is well-established, its derivatives are now recognized as potent inhibitors of human topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[3][6] Cancer cells, characterized by their high proliferative rate, are particularly vulnerable to topoisomerase inhibition, which can lead to DNA damage, cell cycle arrest, and apoptosis.[1]

The compound 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile belongs to this promising class of molecules. Before advancing such a compound in the drug development pipeline, a precise understanding of its cytotoxic effect is paramount. Cytotoxicity assays are fundamental tools that provide quantitative data on a compound's ability to kill or inhibit the proliferation of cancer cells.[7][8] A multi-assay strategy is crucial because a single assay provides only one perspective on cell health. By combining assays that measure different cellular parameters—metabolic activity, cell mass, and membrane integrity—we can mitigate the risk of false positives or negatives and build a more complete mechanistic picture.

This guide provides the foundational protocols to:

  • Quantify the dose-dependent cytotoxic effects of the test compound.

  • Determine the half-maximal inhibitory concentration (IC50) across different cancer cell lines.

  • Establish a robust, reproducible workflow for screening novel quinolone derivatives.

Foundational Principles of Selected Cytotoxicity Assays

A multi-faceted approach to assessing cytotoxicity is critical. Here, we detail three distinct assays, each interrogating a different hallmark of cell viability or death.

  • MTT Assay (Metabolic Activity): This colorimetric assay is a gold standard for assessing cell viability.[9] It is predicated on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] The amount of formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active cells.[9][10]

  • Sulforhodamine B (SRB) Assay (Total Protein Content): The SRB assay provides a measure of cell density based on total cellular protein content.[11][12] It uses the bright pink aminoxanthene dye, Sulforhodamine B, which binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[11] The amount of dye extracted from stained cells is directly proportional to the total cell mass, offering a reliable method for cytotoxicity screening that is independent of metabolic activity.[12][13]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of Lactate Dehydrogenase (LDH), a stable cytosolic enzyme present in most cells.[14][15] When the plasma membrane is compromised—a hallmark of late apoptosis and necrosis—LDH is released into the cell culture medium.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a measurable colorimetric signal.[15][16] This provides a direct measure of cell lysis.

Comprehensive Experimental Workflow

The evaluation of a novel compound follows a systematic progression from cell culture maintenance to final data analysis. This workflow ensures consistency and minimizes variability.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis Culture Maintain & Expand Cancer Cell Lines Harvest Harvest & Count Viable Cells Seed Seed Cells into 96-Well Plates Compound Prepare Serial Dilutions of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Treat Treat Cells & Incubate (e.g., 48-72 hours) Seed->Treat Compound->Treat Assay Perform Cytotoxicity Assays (MTT, SRB, LDH) Treat->Assay Read Measure Absorbance (Microplate Reader) Assay->Read Analyze Calculate % Viability & Generate Dose-Response Curves Read->Analyze IC50 Determine IC50 Values Analyze->IC50 Mechanism_Pathway cluster_response Cellular Damage Response cluster_caspase Caspase Cascade Compound 6-Fluoro-4-oxo-1,4- dihydroquinoline-3-carbonitrile TopoII Human Topoisomerase II Compound->TopoII Inhibition DNA_DSB DNA Double-Strand Breaks (DSBs) TopoII->DNA_DSB Traps Cleavage Complex p53 p53 Activation DNA_DSB->p53 G2M G2/M Cell Cycle Arrest p53->G2M Apoptosis Apoptosis Induction p53->Apoptosis Casp9 Initiator Caspase-9 Apoptosis->Casp9 Mitochondrial Pathway Casp37 Executioner Caspases (Caspase-3, -7) Casp9->Casp37 Activation Death Cell Death Casp37->Death Cleavage of Cellular Substrates

Caption: Postulated mechanism of quinolone-induced cytotoxicity.

This cascade is often initiated via the intrinsic (mitochondrial) apoptosis pathway. [18]DNA damage signals lead to the activation of initiator caspases, such as Caspase-9, which in turn activate executioner caspases like Caspase-3 and -7. [19]These executioner caspases are responsible for the systematic dismantling of the cell, resulting in its death.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and comprehensive strategy for determining the in vitro cytotoxicity of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. By employing assays that probe distinct cellular functions—metabolism, biomass, and membrane integrity—researchers can generate high-quality, reliable data to inform decisions on the compound's potential as an anticancer agent.

Positive results from these initial screens should be followed by more detailed mechanistic studies to confirm the postulated mode of action. Recommended next steps include:

  • Cell Cycle Analysis: Using flow cytometry to confirm cell cycle arrest at the G2/M phase.

  • Apoptosis Assays: Employing Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell death.

  • Western Blotting: To measure the expression levels of key proteins in the DNA damage and apoptosis pathways (e.g., phosphorylated H2A.X, cleaved PARP, cleaved Caspase-3).

By systematically applying these techniques, a comprehensive understanding of the compound's biological activity can be achieved, paving the way for its further development.

References

  • Cancer Cell Culture: A Critical Tool in Cancer Research and Drug Development. (n.d.). Vertex AI Search.
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). PMC - NIH.
  • Role of Caspases in Apoptosis. (n.d.). Creative Diagnostics.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore.
  • Biochemical pathways of caspase activation during apoptosis. (n.d.). PubMed.
  • Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. (2002). Journal of Biochemistry.
  • Anticancer assay (MTT). (n.d.). Bio-protocol.
  • Sulforhodamine B (SRB) Assay for the Determination of Proliferation Inhibition of Cancer Cells. (n.d.). Bio-protocol.
  • MTT assay protocol. (n.d.). Abcam.
  • Caspase-activation pathways in apoptosis and... (n.d.). Immunological Reviews - Ovid.
  • Cytotoxicity LDH Assay Kit-WST CK12 manual. (n.d.). Dojindo Molecular Technologies.
  • Cancer Cell Culture Techniques, Micronutrients, and Protocols in Health Sciences: A Comprehensive Review. (2024). Cureus.
  • Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4 ',5 '. (2016). ResearchGate.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Clinisciences.
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols.
  • Apoptosis: Caspase Pathways. (n.d.). R&D Systems.
  • Potential mechanism of quinolones action on cancer cells. (n.d.). ResearchGate.
  • LDH assay kit guide: Principles and applications. (2025). Abcam.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
  • Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of Actinopyrone C. (2025). Benchchem.
  • Cell culture techniques for cancer research. (n.d.). PubMed.
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Topics in Medicinal Chemistry.
  • Essential Techniques of Cancer Cell Culture. (n.d.). Springer.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI.
  • Topoisomerases as Anticancer Targets. (n.d.). PMC - NIH.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (n.d.). ResearchGate.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). RSC Advances.
  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (n.d.). ResearchGate.

Sources

Method

Application Notes and Protocols for the Antiviral Evaluation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Against HIV Reverse Transcriptase

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a potential inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a potential inhibitor of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation methods necessary for a thorough preliminary assessment of this compound's anti-HIV activity.

Introduction: The Rationale for Targeting HIV Reverse Transcriptase with Quinolone Scaffolds

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents. A critical enzyme in the HIV life cycle is reverse transcriptase (RT), which is responsible for converting the viral single-stranded RNA genome into double-stranded DNA, a prerequisite for integration into the host cell's genome.[1][2][3] This essential role makes HIV-1 RT a prime target for antiretroviral drug development.[4][5]

Among the classes of drugs targeting this enzyme are the non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[1][7] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[5][7] The quinoline scaffold has emerged as a promising pharmacophore in the design of novel NNRTIs due to its structural features that allow for favorable interactions within the NNRTI binding pocket.[8][9] Several quinoline derivatives have been synthesized and have demonstrated potent anti-HIV activity, suggesting that 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a compelling candidate for investigation.[3][10][11][12]

Proposed Mechanism of Action

It is hypothesized that 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile acts as a non-nucleoside reverse transcriptase inhibitor. The proposed mechanism involves the compound binding to the allosteric NNRTI pocket of HIV-1 RT, leading to the inhibition of viral DNA synthesis.

Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition Pathway HIV_RNA Viral RNA Genome HIV_RT Reverse Transcriptase (RT) HIV_RNA->HIV_RT Template Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA catalyzes NNRTI_Pocket NNRTI Binding Pocket on RT Integration Integration into Host Genome Viral_DNA->Integration Inhibition Inhibition of DNA Synthesis Test_Compound 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Test_Compound->NNRTI_Pocket binds to Conformational_Change Conformational Change in RT NNRTI_Pocket->Conformational_Change induces Conformational_Change->Inhibition Biochemical_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Compound dilutions, Buffers) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Controls, Test Compound) Reagent_Prep->Plate_Setup RT_Reaction Incubate at 37°C (Reverse Transcription) Plate_Setup->RT_Reaction Washing_1 Wash Plate RT_Reaction->Washing_1 Antibody_Incubation Add HRP-conjugated Antibody and Incubate Washing_1->Antibody_Incubation Washing_2 Wash Plate Antibody_Incubation->Washing_2 Substrate_Addition Add Substrate and Incubate Washing_2->Substrate_Addition Stop_Reaction Add Stop Solution Substrate_Addition->Stop_Reaction Read_Absorbance Measure Absorbance Stop_Reaction->Read_Absorbance Data_Analysis Calculate % Inhibition and Determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in-vitro HIV-1 Reverse Transcriptase Inhibition Assay.

Protocol 2: Cell-Based Anti-HIV Assay

This protocol assesses the ability of the test compound to inhibit HIV-1 replication in a cell culture system. A common method involves using a T-cell line susceptible to HIV-1 infection and measuring the reduction in viral-induced cytopathic effects (CPE) or viral protein production. [13][14] Principle: The viability of HIV-1 infected cells is measured in the presence of varying concentrations of the test compound. A reduction in the cytopathic effect, and thus an increase in cell viability, indicates antiviral activity. Cell viability can be quantified using assays such as the MTT assay. [15] Materials:

  • Human T-cell line susceptible to HIV-1 (e.g., MT-4, CEM-GFP) [10][16]* HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

  • Complete cell culture medium

  • 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (test compound)

  • Known anti-HIV drug (e.g., Zidovudine (AZT) or Efavirenz) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Preparation and Seeding:

    • Culture the T-cells in complete medium.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well).

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compound and positive control in cell culture medium.

    • Add the diluted compounds to the appropriate wells.

    • Infect the cells with a pre-titered amount of HIV-1 stock, sufficient to cause a significant cytopathic effect in the virus control wells after 3-5 days.

    • Include the following controls:

      • Cell Control: Cells only (no virus, no compound).

      • Virus Control: Cells + virus (no compound).

      • Compound Cytotoxicity Control: Cells + compound (no virus).

  • Incubation:

    • Incubate the plate in a humidified CO2 incubator at 37°C for 3-5 days, or until significant CPE is observed in the virus control wells.

  • MTT Assay for Cell Viability:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm with a reference at 650 nm).

Data Analysis:

  • Cytotoxicity (CC50):

    • Calculate the percentage of cytotoxicity for each compound concentration using the compound cytotoxicity control wells: % Cytotoxicity = [1 - (Absorbance of Compound Well / Absorbance of Cell Control Well)] * 100

    • Plot the percentage of cytotoxicity against the logarithm of the compound concentration and determine the 50% cytotoxic concentration (CC50). [17]

  • Antiviral Activity (EC50):

    • Calculate the percentage of protection from viral CPE for each compound concentration: % Protection = [(Absorbance of Test Well - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control)] * 100

    • Plot the percentage of protection against the logarithm of the compound concentration and determine the 50% effective concentration (EC50). [18][19]

  • Selectivity Index (SI):

    • Calculate the selectivity index, which is a measure of the compound's therapeutic window: SI = CC50 / EC50

    • A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity. [17][18]

Cell_Based_Assay_Workflow Start Start Cell_Seeding Seed T-cells into 96-well Plate Start->Cell_Seeding Add_Compound_Virus Add Compound Dilutions and HIV-1 Cell_Seeding->Add_Compound_Virus Incubation Incubate for 3-5 days at 37°C Add_Compound_Virus->Incubation MTT_Assay Perform MTT Assay for Cell Viability Incubation->MTT_Assay Read_Absorbance Measure Absorbance MTT_Assay->Read_Absorbance Data_Analysis Calculate EC50, CC50, and SI Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based anti-HIV assay.

Data Presentation: Expected Outcomes

The following tables summarize hypothetical data for the evaluation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Table 1: In-Vitro HIV-1 RT Inhibition

CompoundIC50 (µM)
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile0.15
Efavirenz (Positive Control)0.005

Table 2: Cell-Based Antiviral Activity and Cytotoxicity

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile0.5>100>200
Zidovudine (AZT) (Positive Control)0.01>100>10,000

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Negative and Positive Controls in Biochemical Assays: Ensure that the assay is performing as expected and provide a baseline for calculating inhibition.

  • Cell, Virus, and Cytotoxicity Controls in Cell-Based Assays: These are crucial for distinguishing between true antiviral activity and non-specific effects due to compound toxicity.

  • Reference Inhibitors: The use of well-characterized anti-HIV drugs (e.g., Efavirenz, Zidovudine) allows for the validation of the assay's sensitivity and provides a benchmark for the potency of the test compound.

Conclusion

These application notes provide a framework for the initial in-vitro evaluation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile against HIV-1 reverse transcriptase. The successful demonstration of potent and selective inhibition in both biochemical and cell-based assays would warrant further investigation, including mechanism of action studies, evaluation against drug-resistant HIV-1 strains, and preclinical development.

References

  • Sluis-Cremer, N., et al. (2014). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses, 6(10), 3745-3767.

  • Chesebro, B. (1993). In vitro assessment of compounds for anti-HIV activity. Methods in molecular biology (Clifton, N.J.), 15, 333-340.

  • Huber, K. D., & Le Grice, S. F. (2014). Biophysical insights into the inhibitory mechanism of non-nucleoside HIV-1 reverse transcriptase inhibitors. Viruses, 6(10), 3825-3847.

  • Sørensen, A. M., et al. (1994). Evaluation of the combination effect of different antiviral compounds against HIV in vitro. Scandinavian journal of infectious diseases, 26(3), 307-315.

  • Wikipedia. (2023). Discovery and development of non-nucleoside reverse-transcriptase inhibitors.

  • International Association of Providers of AIDS Care. (n.d.). How NNRTIs Work.

  • ViralZone - Expasy. (n.d.). Non-Nucleoside Reverse Transcriptase Inhibitors.

  • Singh, U. P., et al. (2010). Synthesis and anti-HIV activity of alkylated quinoline 2,4-diols. Bioorganic & medicinal chemistry letters, 20(8), 2610-2613.

  • La-Beck, N. M., & Lee, S. G. (1987). Sensitive reverse transcriptase assay to detect and quantitate human immunodeficiency virus. Journal of clinical microbiology, 25(9), 1717-1721.

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.

  • Singh, R. K., et al. (2022). In silico design, synthesis and anti-HIV activity of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Computational biology and chemistry, 98, 107675.

  • Planelles, V., et al. (2001). Toward the development of a virus-cell-based assay for the discovery of novel compounds against human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 45(6), 1845-1848.

  • BenchChem. (2025). Application Notes and Protocols for HIV-1 Reverse Transcriptase Inhibitor Screening.

  • Diamond, T. L., et al. (2004). HIV-1 reverse transcriptase based assay to determine cellular dNTP concentrations. Methods in molecular biology (Clifton, N.J.), 275, 131-140.

  • Smith, A. J., et al. (2005). High-throughput human immunodeficiency virus type 1 (HIV-1) full replication assay that includes HIV-1 Vif as an antiviral target. Antimicrobial agents and chemotherapy, 49(7), 2991-2994.

  • Rojas-Mayorquín, A. E., et al. (2023). In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1). Molecules (Basel, Switzerland), 28(20), 7013.

  • Abdel-Ghaffar, A. R., et al. (2016). Synthesis, Antimicrobial, and Anti-HIV1 Activity of Quinazoline-4(3H)-one Derivatives. Journal of Chemistry, 2016, 1-8.

  • Creative Diagnostics. (n.d.). HIV Drug Preclinical Screening and Evaluation.

  • Wang, Z., et al. (2005). Synthesis and Biological Activities of Quinoline Derivatives as HIV-1 Integrase Inhibitors. Archiv der Pharmazie, 338(8), 393-399.

  • Chaipan, C., et al. (2012). EASY-HIT: HIV full-replication technology for broad discovery of multiple classes of HIV inhibitors. Antimicrobial agents and chemotherapy, 56(1), 293-302.

  • Liu, X., et al. (2009). Design, synthesis, and biological evaluation of novel quinoline derivatives as HIV-1 Tat-TAR interaction inhibitors. Bioorganic & medicinal chemistry letters, 19(5), 1406-1409.

  • XpressBio. (n.d.). HIV 1 Reverse Transcriptase Assay Kit.

  • Palmer, S., et al. (2005). New real-time reverse transcriptase-initiated PCR assay with single-copy sensitivity for human immunodeficiency virus type 1 RNA in plasma. Journal of clinical microbiology, 43(1), 287-294.

  • Ferraresi, A., et al. (2020). Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase. Journal of medicinal chemistry, 63(17), 9329-9343.

  • Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric.

  • Sreenu, V. B., & Santosh, V. (2015). Cell Fractionation and Quantitative Analysis of HIV-1 Reverse Transcription in Target Cells. Bio-protocol, 5(9), e1459.

  • U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.

  • Drusano, G. L., et al. (2005). In vitro-in vivo model for evaluating the antiviral activity of amprenavir in combination with ritonavir administered at 600 and 100 milligrams, respectively, every 12 hours. Antimicrobial agents and chemotherapy, 49(5), 1871-1878.

  • Du, L., et al. (2018). T-cell Line for HIV Drug Screening Using EGFP as a Quantitative Marker of HIV-1 Replication. SLAS discovery, 23(5), 455-464.

  • Chen, J., et al. (2011). Synthesis of quinolin-2-one alkaloid derivatives and their inhibitory activities against HIV-1 reverse transcriptase. Molecules (Basel, Switzerland), 16(9), 7597-7610.

  • Francis, A. C., & Melikyan, G. B. (2015). Single-cell and single-cycle analysis of HIV-1 replication. PLoS pathogens, 11(6), e1004961.

  • Recabarren-Gajardo, G., et al. (2007). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Journal of the Chilean Chemical Society, 52(3), 1251-1256.

  • Suresh, K. A., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Phosphorylated Abacavir Derivatives as Antiviral Agents Against Newcastle Disease Virus Infection in Chicken. ResearchGate.

  • Kumar, A., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Tropical Journal of Pharmaceutical Research, 17(1), 141-148.

  • Qureshi, A., et al. (2017). AVP-IC50Pred: Multiple machine learning techniques-based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50). Peptide Science, 108(4), e22971.

  • Madia, V. N., et al. (2023). Discovery of quinolinonyl derivatives as anti-HIV-1 inhibitors endowed with an innovative mechanism of action. I.R.I.S. Institutional Research Information System.

  • BenchChem. (2025). Application Notes and Protocols for Determining Doravirine IC50 Values Using Cell-Based Assays.

  • Hachiya, A., et al. (1998). Biochemical mechanism of human immunodeficiency virus type 1 reverse transcriptase resistance to stavudine. Antimicrobial agents and chemotherapy, 42(11), 2892-2897.

  • MyBioSource. (n.d.). HIV-1 Reverse Transcriptase assay kit.

  • Di Santo, R., et al. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Antiviral research, 80(2), 208-214.

  • Di Santo, R., et al. (2009). Characterization of HIV-1 enzyme reverse transcriptase inhibition by the compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid through kinetic and in silico studies. The FEBS journal, 276(10), 2815-2826.

  • Wikipedia. (2023). Reverse-transcriptase inhibitor.

Sources

Application

Application Note: Structure-Activity Relationship (SAR) and Evaluation Protocols for 6-Fluoro-4-oxo-1,4-dihydroquinolines

Executive Summary The 6-fluoro-4-oxo-1,4-dihydroquinoline scaffold (commonly known as the fluoroquinolone core) represents one of the most successful classes of synthetic antibacterial agents. By targeting bacterial type...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-fluoro-4-oxo-1,4-dihydroquinoline scaffold (commonly known as the fluoroquinolone core) represents one of the most successful classes of synthetic antibacterial agents. By targeting bacterial type II topoisomerases—specifically DNA gyrase in Gram-negative bacteria and Topoisomerase IV (Topo IV) in Gram-positive bacteria—these molecules induce lethal double-strand DNA breaks[1]. This application note provides drug development professionals with a comprehensive Structure-Activity Relationship (SAR) map, mechanistic insights into target binding, and validated experimental workflows for the synthesis and evaluation of novel fluoroquinolone (FQ) derivatives.

Mechanistic Grounding: The Water-Metal Ion Bridge

To rationally design FQ derivatives, one must first understand the causality of their binding mechanism. Fluoroquinolones do not inhibit the ATPase activity of their target enzymes; rather, they act as topoisomerase poisons. They bind reversibly to the DNA-enzyme cleavage complex at the interface between the protein and the cleaved DNA[1].

The structural absolute for this interaction is the formation of a water-metal ion bridge . The C-3 carboxylic acid and the C-4 ketone of the FQ scaffold chelate a noncatalytic divalent metal ion (typically Mg²⁺). This Mg²⁺ ion is coordinated by water molecules that hydrogen-bond to highly conserved serine (e.g., Ser83 in E. coli GyrA) and acidic residues (e.g., Asp87) on the enzyme[2]. Mutations at these specific residues disrupt the water-metal ion bridge, representing the primary mechanism of target-mediated fluoroquinolone resistance[2].

Pathway FQ Fluoroquinolone Core (6-fluoro-4-oxo-1,4-dihydroquinoline) Entry Bacterial Cell Penetration (Porin Channels / Lipid Bilayer) FQ->Entry Bridge Stabilization via Mg2+ Water-Metal Ion Bridge FQ->Bridge C3/C4 Chelation Target Type II Topoisomerases (DNA Gyrase / Topo IV) Entry->Target Complex DNA-Enzyme Cleavage Complex Target->Complex Binds DNA Complex->Bridge Arrest Inhibition of DNA Ligation (Replication Fork Arrest) Bridge->Arrest Death Double-Strand Breaks & Bacterial Cell Death Arrest->Death

Mechanism of Action: Fluoroquinolone stabilization of the DNA-enzyme cleavage complex.

Comprehensive SAR Map of the Fluoroquinolone Scaffold

The optimization of the FQ scaffold requires a delicate balance between maximizing target affinity, enhancing cellular penetration, and minimizing off-target human toxicities (such as CNS excitation or phototoxicity).

  • N-1 Position: A cyclopropyl group is optimal. It provides the exact steric bulk required to fit the hydrophobic pocket of the enzyme while minimizing recognition by bacterial efflux pumps, thereby improving overall potency[3][4].

  • C-2 Position: Must remain unsubstituted (hydrogen). Any steric bulk at this position causes severe steric clashes with the DNA bases in the cleavage complex, abolishing activity[4].

  • C-3 and C-4 Positions: The 3-carboxylic acid and 4-keto groups are strictly essential for the Mg²⁺ chelation required for target binding[2]. Esterification or reduction of these groups results in a complete loss of antibacterial activity.

  • C-5 Position: Substitution with an amino (-NH₂) or methyl (-CH₃) group alters the planar configuration of the molecule, significantly enhancing in vitro activity against Gram-positive organisms[3][4].

  • C-6 Position: The hallmark fluorine atom. Its high electronegativity and small van der Waals radius dramatically improve both DNA gyrase complex binding (2- to 17-fold) and bacterial cell penetration (1- to 70-fold)[5].

  • C-7 Position: The primary "diversity node." Because this position projects outward from the DNA-enzyme complex, it tolerates bulky substituents. Piperazine or pyrrolidine rings are standard, dictating the pharmacokinetic profile and Gram-negative/positive spectrum. Alkylating these rings increases steric bulk, which successfully ameliorates unwanted CNS side effects (GABA receptor antagonism)[3].

  • C-8 Position: Halogens (-F, -Cl) here improve oral absorption and activity against anaerobes but significantly increase UV-induced phototoxicity. Conversely, a methoxy (-OCH₃) group maintains antibacterial efficacy while drastically reducing phototoxicity[3][4].

Data Presentation: SAR Impact Summary
PositionOptimal Substituent(s)Mechanistic RationaleImpact on Efficacy / Safety
N-1 Cyclopropyl, EthylBalances steric bulk for enzyme pocket fit; evades efflux pumps.Enhances overall broad-spectrum potency.
C-2 HydrogenPrevents steric clashing with DNA bases.Absolute requirement for binding.
C-3 / C-4 Carboxylic Acid / KetoneChelates Mg²⁺ to form a water-metal ion bridge with GyrA/Topo IV.Absolute requirement for target inhibition.
C-5 Amino (-NH₂), Methyl (-CH₃)Alters planar configuration and increases basicity.Improves Gram-positive activity.
C-6 Fluorine (-F)Highly electronegative and lipophilic.Increases cell penetration and target affinity.
C-7 Alkylated Piperazine/PyrrolidineProjects outward; modulates PK and spectrum.Broadens spectrum; bulky groups reduce CNS toxicity.
C-8 Methoxy (-OCH₃)Methoxy reduces UV absorption compared to halogens.Minimizes phototoxicity while maintaining potency.

Experimental Workflows & Protocols

To develop new FQ analogs, researchers typically functionalize the C-7 position of a commercially available core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). The following protocols outline a self-validating pipeline from synthesis to biological evaluation.

Workflow S1 Step 1: SNAr Synthesis (C-7 Substitution) S2 Step 2: Purification (HPLC / Recrystallization) S1->S2 S3 Step 3: Gyrase Assay (Supercoiling Inhibition) S2->S3 S4 Step 4: MIC Profiling (Broth Microdilution) S3->S4 S5 Step 5: SAR Analysis & Lead Optimization S4->S5

Experimental workflow for the synthesis and biological evaluation of novel C-7 FQ derivatives.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C-7

Causality: The C-7 halogen is highly activated by the electron-withdrawing C-6 fluorine and the para-carbonyl group (C-4). This makes it highly susceptible to SNAr by secondary amines (e.g., substituted piperazines) under basic conditions[6].

  • Reaction Setup: Dissolve 1.0 eq of the 7-chloro/fluoro-FQ core in anhydrous N,N-dimethylformamide (DMF).

  • Amine Addition: Add 1.5 eq of the desired secondary amine (e.g., N-methylpiperazine) and 2.0 eq of an organic base (e.g., triethylamine or DIPEA) to neutralize the generated HCl/HF.

  • Heating: Heat the mixture under reflux (or microwave irradiation at 120°C) for 6–12 hours. Monitor progression via TLC (DCM:MeOH 9:1, visualized under UV 254 nm).

  • Isolation: Cool the reaction to room temperature and precipitate the product by adding ice-cold distilled water. Filter the solid and wash with water and cold ethanol.

  • Self-Validation Check: Confirm successful substitution via ¹H-NMR. The disappearance of the C-7 halogen-adjacent proton (if applicable) and the appearance of aliphatic amine protons (e.g., piperazine multiplet at 3.0–3.5 ppm) validates the structural integrity.

Protocol B: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality: Because FQs trap the cleavage complex rather than inhibiting ATP hydrolysis, standard ATPase assays are insufficient. A DNA supercoiling assay using relaxed pBR322 plasmid DNA is required to visualize the inhibition of the GyrA/B complex's ability to supercoil DNA[1].

  • Reaction Mixture: In a 20 µL reaction volume, combine 1X Gyrase Assay Buffer (containing ATP and Mg²⁺), 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the synthesized FQ derivative.

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/ml Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1). Vortex and centrifuge.

  • Electrophoresis: Load the upper aqueous phase onto a 1% agarose gel (without ethidium bromide). Run at 80V for 2 hours. Post-stain with ethidium bromide and image under UV.

  • Self-Validation Check: Include a vehicle control (1% DMSO) and a positive control (Ciprofloxacin at 1 µg/mL). The assay is validated only if the vehicle control shows a complete shift to the fast-migrating supercoiled band, and the positive control retains the slow-migrating relaxed plasmid band (indicating >90% inhibition).

Protocol C: Minimum Inhibitory Concentration (MIC) Broth Microdilution

Causality: Enzymatic inhibition does not guarantee whole-cell efficacy due to bacterial porin permeability and active efflux mechanisms. MIC profiling bridges the gap between target affinity and physiological efficacy.

  • Inoculum Preparation: Adjust bacterial cultures (e.g., S. aureus, E. coli, P. aeruginosa) to a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Drug Plating: In a 96-well plate, perform 2-fold serial dilutions of the FQ derivative (range: 64 µg/mL to 0.015 µg/mL) in MHB.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18–24 hours.

  • Self-Validation Check: Include CLSI-recommended quality control strains (e.g., E. coli ATCC 25922). The assay results are only accepted if the MIC of a reference standard (e.g., Levofloxacin) falls strictly within the established CLSI acceptable quality control ranges for that specific strain.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter significant bottlenecks when isolating and purifying quinolone intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter significant bottlenecks when isolating and purifying quinolone intermediates.

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 71083-60-8) is a highly versatile scaffold used in the development of anti-mycobacterial agents [1] and protein kinase inhibitors [2]. However, its rigid, planar structure and strong intermolecular hydrogen-bonding network present unique purification challenges.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure you achieve >98% purity for your downstream syntheses.

Part 1: The Causality of Quinolone Behavior

To purify this compound effectively, you must understand its physicochemical behavior. The 6-fluoro group enhances lipophilicity, but the 4-oxo and 1-NH groups engage in a strong intermolecular hydrogen-bonding network. Furthermore, the 3-carbonitrile group is strongly electron-withdrawing, which increases the acidity of the 1-NH proton, reinforcing these hydrogen bonds.

This results in an exceptionally high crystal lattice energy, rendering the compound practically insoluble in standard non-polar solvents (like hexanes or diethyl ether) and only sparingly soluble in cold alcohols [3]. Additionally, the molecule undergoes lactam-lactim tautomerization (4-oxo-1,4-dihydroquinoline ⇌ 4-hydroxyquinoline), causing it to interact strongly with the acidic silanol groups on standard silica gel, which leads to severe chromatographic tailing.

Quantitative Solubility Profile

Use this data to select your purification solvent systems.

SolventSolubility at 25°C (mg/mL)Solubility at 90°C (mg/mL)Application Role
Water< 0.1< 0.5Anti-solvent / Wash
Ethanol< 1.0~ 5.0Trituration / Wash
Dichloromethane (DCM)~ 2.0N/A (BP 39°C)Chromatography Base
N,N-Dimethylformamide (DMF)~ 15.0> 100.0Primary Recrystallization
Dimethyl Sulfoxide (DMSO)~ 20.0> 150.0NMR Prep / Recrystallization

Part 2: Core Purification Workflows

Below is the decision matrix for selecting your purification route.

G Crude Crude 6-Fluoro-4-oxo- 1,4-dihydroquinoline-3-carbonitrile Analysis LC-MS / 1H-NMR Analysis Crude->Analysis Decision Crude Purity Threshold Analysis->Decision HighPurity Purity > 85% (Minor Impurities) Decision->HighPurity Yes LowPurity Purity < 85% (Complex Mixture) Decision->LowPurity No Recryst Recrystallization (DMF/H2O) HighPurity->Recryst Chrom Flash Chromatography (DCM/MeOH + 1% TEA) LowPurity->Chrom Pure Pure Compound (>98%) Ready for Synthesis Recryst->Pure Chrom->Pure

Figure 1: Decision matrix for purification of the quinoline-3-carbonitrile based on crude purity.

Protocol A: High-Yield Recrystallization (For Crude Purity >85%)

This protocol leverages the steep temperature-solubility gradient of the compound in DMF.

  • Dissolution: Suspend 10 g of crude 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in 50 mL of anhydrous DMF (5 volumes) in a round-bottom flask.

  • Heating: Heat the suspension to 90°C under continuous stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble polymeric byproducts (often generated during the Gould-Jacobs cyclization step).

  • Anti-Solvent Addition: Return the filtrate to stirring. Dropwise, add distilled water (anti-solvent) until the solution reaches the "cloud point" (the point where a slight, persistent turbidity appears).

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature undisturbed over 2 hours to promote large crystal growth, thereby excluding matrix impurities. Transfer to an ice bath (4°C) for 1 hour.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with cold ethanol (2 x 15 mL) to remove residual DMF.

  • Validation: Dry under high vacuum at 60°C for 12 hours. The product should appear as an off-white to pale yellow crystalline powder.

Protocol B: Modified Flash Chromatography (For Crude Purity <85%)

Standard chromatography often fails due to the compound's insolubility in the starting eluent and its affinity for silanol groups [2].

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimal amount of DMF or DMSO. Add Celite (diatomaceous earth) at a 1:3 ratio (crude:Celite). Evaporate the solvent under reduced pressure (using a rotary evaporator with a high-vacuum pump) until a free-flowing powder is obtained.

  • Column Packing: Pack a silica gel column using Dichloromethane (DCM).

  • Eluent Preparation: Prepare a gradient system of DCM : Methanol (MeOH). Crucial: Add 1% Triethylamine (TEA) to the entire eluent system. The TEA acts as a competitive modifier, masking the acidic silanol sites on the silica gel and preventing the tautomeric 4-hydroxy form of the quinoline from irreversibly binding.

  • Elution: Load the dry powder onto the column. Elute starting with 98:2 DCM:MeOH (+1% TEA), gradually increasing polarity to 90:10 DCM:MeOH (+1% TEA).

  • Collection: Monitor fractions via TLC (UV 254 nm). Combine product-containing fractions and concentrate.

Part 3: Troubleshooting Guides & FAQs

Q: My compound streaks across the entire TLC plate, making it impossible to calculate an accurate Rf value. How do I fix this? A: This is a classic symptom of lactam-lactim tautomerization interacting with the silica gel. The molecule is constantly shifting between its 4-oxo and 4-hydroxy states as it moves down the plate. Fix: Add 1-2 drops of Triethylamine or Formic Acid to your TLC developing chamber. This suppresses the ionization/tautomerization interaction, forcing the compound to run as a tight, single spot.

Q: During flash chromatography, my compound precipitated inside the column and blocked the flow. What went wrong? A: You likely wet-loaded the sample using a solvent like DCM or a DCM/MeOH mix. As the sample band concentrated on the column, it exceeded its solubility limit (~2 mg/mL in DCM) and crashed out. Fix: Always use the Dry Loading technique (Protocol B, Step 1) for quinoline-3-carbonitriles. Pre-absorbing onto Celite maximizes the surface area and allows the eluent to dissolve the compound gradually as it moves through the column.

Q: I performed the DMF/Water recrystallization, but my NMR shows a massive DMF peak at 2.95, 2.79, and 8.02 ppm. High vacuum isn't removing it. Why? A: DMF is notorious for forming strong hydrogen-bonded solvates with the 1-NH and 4-oxo groups of the quinoline core, trapping the solvent within the crystal lattice. Fix: Do not rely on vacuum alone. Resuspend your dried crystals in boiling ethanol or water for 30 minutes (trituration). The compound will not dissolve, but the thermal energy will disrupt the lattice just enough to release the trapped DMF into the liquid phase. Filter while hot and dry again.

Q: Can I use this compound directly for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) without protecting the N-H? A: Generally, no. The 1-NH proton is quite acidic due to the electron-withdrawing 3-carbonitrile group and will rapidly quench basic catalysts or organometallic reagents. You must either alkylate the nitrogen (e.g., with an ethyl or cyclopropyl group) or protect it before attempting transition-metal-catalyzed cross-coupling [1].

References

  • Prajapati, B., Rabari, H., Doshi, D., & Kalpeshkumar, R. (2025). Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives and their evaluation for anti-mycobacterial activity. Research Journal of Pharmacy and Technology, 18(10), 4721-4726. [Link]

  • Boschelli, D. H., et al. (2004). Process for the preparation of 7-substituted-3-quinolinecarbonitriles. U.S. Patent No. 6,780,996 B2. U.S.
  • Reddy, V. D., et al. (2013). New Hydroxamic Acid Derivatives of Fluoroquinolones: Synthesis and Evaluation of Antibacterial and Anticancer Properties. Chemical and Pharmaceutical Bulletin, 61(10), 1024-1035. [Link]

Optimization

Overcoming solubility issues of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in biological assays

Introduction 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and its analogs are a class of compounds with significant potential in various therapeutic areas, including as antibacterial and anticancer agents.[1][2] A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and its analogs are a class of compounds with significant potential in various therapeutic areas, including as antibacterial and anticancer agents.[1][2] A frequent and critical challenge encountered by researchers is the compound's inherently low aqueous solubility, which can lead to inconsistent and unreliable results in biological assays. This guide provides a comprehensive, in-depth resource for overcoming these solubility challenges, ensuring the integrity and reproducibility of your experimental data.

This technical support center is structured to provide a logical workflow, from understanding the compound's fundamental properties to implementing advanced solubilization strategies. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design more robust experimental protocols.

Fundamental Physicochemical Properties

Understanding the inherent properties of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is the first step in troubleshooting solubility. While specific experimental data for this exact molecule is not extensively published, we can infer its behavior from the well-characterized quinolone class of molecules.

PropertyImplication for Solubility
Structure The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of a fluoro group can further increase lipophilicity.
Ionizable Groups Quinolone derivatives are often zwitterionic, possessing both acidic (carboxylic acid) and basic (amine) functionalities.[3] This means their charge state and, consequently, solubility are highly dependent on the pH of the medium.[4][5]
Crystallinity These compounds are typically crystalline solids. Significant energy is required to overcome the crystal lattice forces, making dissolution in aqueous media energetically unfavorable.
pKa The pKa values of the ionizable groups will determine the optimal pH range for solubilization. For many quinolones, solubility increases significantly at pH values below the acidic pKa and above the basic pKa.[5]

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face when working with 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Q1: My compound won't dissolve in 100% DMSO to make a stock solution. What should I do?

A1: This is a common issue, especially with highly crystalline compounds. Before resorting to more complex methods, try these initial steps:

  • Increase Mixing Energy: Vortex the solution vigorously for 2-5 minutes.

  • Sonication: Use a sonicator bath for 10-15 minutes. The high-frequency sound waves can help break apart solid aggregates.

  • Gentle Warming: Warm the solution in a water bath at 37-40°C for 10-20 minutes. Be cautious, as prolonged heating can degrade some compounds. Always verify compound stability before applying heat.

If the compound remains insoluble, you may be exceeding its maximum solubility in DMSO. Consider preparing a less concentrated stock solution.

Q2: I successfully made a DMSO stock, but it precipitates immediately when I add it to my aqueous assay buffer or cell media. What's happening?

A2: This phenomenon, often called "crashing out" or "DMSO shock," occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous medium. The DMSO concentration is high enough to keep the compound dissolved in the stock, but upon dilution, the solvent environment becomes predominantly aqueous and can no longer support the same concentration.

Immediate Solutions:

  • Lower the Final Concentration: This is the simplest solution. Perform serial dilutions to find the highest concentration that remains soluble in your final assay medium.

  • Improve Dilution Technique: Instead of adding the stock solution directly to the full volume of buffer, add the DMSO stock dropwise while continuously vortexing or stirring the buffer. This avoids localized high concentrations that can initiate precipitation.

  • Increase Final DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might maintain solubility. However, you must run a vehicle control with the identical DMSO concentration to ensure it does not affect your biological system. Zebrafish embryos, for instance, can tolerate DMSO levels up to 1-2.5% in some cases.[6]

Q3: Can I use a solvent other than DMSO?

A3: Yes, other water-miscible organic solvents, known as co-solvents, can be used. The choice depends on the specific compound and the tolerance of your assay system.[7][8]

  • Ethanol: Often better tolerated by cells than DMSO, but generally a weaker solvent for highly lipophilic compounds.

  • Polyethylene Glycol (PEG 400): A good option for increasing solubility and is often used in preclinical formulations.[9][10] It is generally well-tolerated in many biological systems.[6]

  • N-methyl-2-pyrrolidone (NMP): A strong solvent, but its use may be limited by potential toxicity in certain assays.[7]

Always test the tolerance of your specific assay to any new solvent by running a vehicle control.

In-Depth Troubleshooting & Experimental Protocols

If the basic troubleshooting steps are insufficient, more advanced strategies may be required. This section provides detailed protocols and the rationale behind them.

Strategy 1: pH Modification

For ionizable compounds like quinolones, adjusting the pH of the aqueous buffer can dramatically increase solubility.[4][5] Since quinolines are often weak bases, lowering the pH can protonate the molecule, increasing its polarity and affinity for water.[1][2]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at different pH values (e.g., pH 3, 5, 6.5, 7.4, 9).

  • Compound Addition: Add an excess amount of your compound (as a powder) to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Analysis: Plot solubility versus pH to determine the optimal pH range for your experiments.

Causality: By shifting the pH away from the compound's isoelectric point, you increase the population of the more soluble charged species.[3] For many quinolones, solubility is lowest near neutral pH and increases in both acidic and basic conditions.[4]

Strategy 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our quinoline compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[6][11]

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare Cyclodextrin Solutions: Create a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of the quinoline compound powder to each cyclodextrin solution.

  • Equilibration: Agitate the samples at a constant temperature for 24-48 hours.

  • Separation & Quantification: Centrifuge the samples and quantify the dissolved compound in the supernatant as described in the pH protocol.

  • Analysis: Plot the concentration of the dissolved quinoline against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble complex. This allows you to determine the concentration of HP-β-CD required to solubilize your target concentration of the compound.

Mechanism of Action Visualization

cluster_0 Before Complexation cluster_1 Cyclodextrin Encapsulation cluster_2 After Complexation Compound { Poorly Soluble Quinolone | (Hydrophobic)} Water Aqueous Buffer (Water Molecules) Compound->Water Insoluble (Precipitation) CD HP-β-Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Complex { Soluble Inclusion Complex | Quinolone encapsulated in Cyclodextrin} Water2 Aqueous Buffer Complex->Water2 Soluble

Caption: Mechanism of cyclodextrin-mediated solubilization.

Strategy 3: Using Co-solvent Systems

For particularly challenging compounds, a combination of solvents may be necessary. These formulations, often used in preclinical studies, can significantly increase solubility while managing toxicity.[9] A common example involves DMSO, PEG 400, and a surfactant like Solutol HS 15 or Tween 80.[7][13]

Example Formulation:

  • 20% DMSO

  • 40% PEG 400

  • 10% Solutol HS 15

  • 30% Aqueous Buffer (e.g., citrate buffer, pH 3.0)

Protocol for Co-solvent Formulation

  • Dissolve Compound: Dissolve the compound in DMSO first.

  • Add Co-solvents: Add the PEG 400 and surfactant, mixing thoroughly after each addition.

  • Add Buffer: Slowly add the aqueous buffer to the organic mixture while stirring continuously.

  • Final Dilution: This concentrated formulation can then be carefully diluted into the final assay medium.

Important: The final concentration of all excipients in the assay must be tested for compatibility and lack of interference with the biological system.

Workflow for Selecting a Solubilization Strategy

Use the following decision tree to guide your approach from simplest to most complex.

Caption: Decision tree for troubleshooting solubility issues.

References

  • Mura, P. (2015). Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes. Farmacia, 63(3), 335-341. Available at: [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 17(1), 85-89. Available at: [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available at: [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7203. Available at: [Link]

  • Shishkina, S. V., et al. (2023). Encapsulation of Ciprofloxacin into a Cyclodextrin Polymer Matrix: The Complex Formation with Human Serum Albumin and In Vitro Studies. Molecules, 28(17), 6393. Available at: [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • de Oliveira, A. C., et al. (2023). Antibacterial drugs and cyclodextrin inclusion complexes: a patent review. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 105(3-4), 143-157. Available at: [Link]

  • Gili, A., et al. (2023). The Formation of β-Cyclodextrin Complexes with Levofloxacin and Ceftriaxone as an Approach to the Regulation of Drugs' Pharmacokinetic. Pharmaceutics, 15(4), 1256. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 13(03), 141-149. Available at: [Link]

  • Chen, Y.-C., et al. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. International Journal of Nanomedicine, 14, 3845-3857. Available at: [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. IJPRIF, 4(3), 914-923. Available at: [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Principles. Pharmaceutics, 14(10), 2095. Available at: [Link]

  • ResearchGate. (n.d.). Models of cyclodextrin derivative structures. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • Kumar, A., et al. (2017). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. Drug Development and Industrial Pharmacy, 43(6), 946-954. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 13(03), 141-149. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(11), 1-10. Available at: [Link]

  • Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE, 7(10), e43850. Available at: [Link]

  • Rameshkumar, N., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. Available at: [Link]

  • Alshehri, S., et al. (2021). Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. ACS Omega, 6(51), 35783-35794. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. Available at: [Link]

Sources

Troubleshooting

Identification of impurities in 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. As a critical intermediate in the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. As a critical intermediate in the development of fluoroquinolone antibiotics, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and mitigate common impurities encountered during its synthesis.

I. Understanding the Synthesis: The Gould-Jacobs Approach

The most common and efficient route to the 6-fluoro-4-oxo-1,4-dihydroquinoline core is a modification of the Gould-Jacobs reaction.[1][2] This involves a two-step process:

  • Condensation: Reaction of 4-fluoroaniline with an electrophilic three-carbon component, typically ethyl 2-cyano-3-ethoxyacrylate (or a similar enol ether), to form the key intermediate, ethyl 2-cyano-3-(4-fluoroanilino)acrylate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield the desired 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

The high temperatures required for the cyclization step are often a primary source of impurity formation.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Cyclization: The thermal cyclization requires a high activation energy. Insufficient temperature or reaction time will result in a significant amount of the uncyclized intermediate, ethyl 2-cyano-3-(4-fluoroanilino)acrylate, remaining in your final product.

  • Side Reactions: At elevated temperatures, a number of side reactions can occur, leading to the formation of byproducts and degradation of the desired product.

  • Purity of Starting Materials: Impurities in the initial 4-fluoroaniline or the cyanoacrylate reagent can lead to a cascade of unwanted side products.

Q2: I'm observing a significant amount of a dark, tarry substance in my reaction vessel. What is this and how can I prevent it?

A2: Tar formation is a common issue in high-temperature reactions like the Gould-Jacobs cyclization. This is often due to the polymerization and degradation of starting materials and intermediates. To mitigate this:

  • Optimize Temperature: Carefully control the cyclization temperature. Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even heat distribution.

  • Minimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the starting material is consumed. Prolonged heating increases the likelihood of degradation.

Q3: My final product shows multiple spots on TLC, even after purification. What are the likely impurities?

A3: Besides the uncyclized intermediate, several other impurities can form. The most common are:

  • Impurity A: 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Formed by the partial hydrolysis of the nitrile group.[3][4]

  • Impurity B: 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Results from the complete hydrolysis of the nitrile group.[4][5]

  • Impurity C: 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A regioisomeric impurity arising from an alternative cyclization pathway.

  • Impurity D: Decarboxylated byproducts: Can occur at very high temperatures, leading to the loss of the nitrile group.

III. Troubleshooting Guide: Identification and Mitigation of Key Impurities

This section provides a structured approach to identifying and addressing the formation of specific impurities.

Logical Workflow for Impurity Investigation

Caption: Troubleshooting workflow for impurity identification and mitigation.

Impurity Profile and Formation Mechanisms
Impurity NameStructureFormation MechanismMitigation Strategy
Ethyl 2-cyano-3-(4-fluoroanilino)acrylate (Uncyclized Intermediate) Incomplete thermal cyclization. The high activation energy of the 6-electron electrocyclization is not overcome.Increase cyclization temperature and/or reaction time. Monitor reaction progress by TLC or HPLC.
Impurity A: 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide Partial hydrolysis of the nitrile group at position 3. This can be catalyzed by acidic or basic conditions during the reaction or work-up.[3][4]Ensure anhydrous conditions during work-up. Use a neutral quench and avoid prolonged exposure to strong acids or bases.
Impurity B: 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Complete hydrolysis of the nitrile group. This is more likely to occur under harsh acidic or basic conditions and elevated temperatures.[4][5]Control the pH of the reaction mixture and during work-up. Milder reaction conditions, if feasible, can reduce the extent of hydrolysis.
Impurity C: 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Regioisomeric cyclization. While cyclization onto the carbon ortho to the amino group is favored, cyclization onto the other ortho position can occur, leading to the 5-fluoro isomer.Precise temperature control during cyclization is crucial. Lowering the temperature may favor the desired regioisomer, though this can also lead to incomplete reaction.
Impurity D: Decarboxylated Byproduct Loss of the nitrile group via decarboxylation at excessively high temperatures.Avoid overheating during the cyclization step. Use a high-boiling point solvent for better temperature regulation.

IV. Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of Ethyl 2-cyano-3-(4-fluoroanilino)acrylate (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • Heat the mixture at 100-110 °C for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, more polar spot corresponding to the product should be observed.

  • After completion, cool the reaction mixture to room temperature. The product may crystallize upon cooling. If not, remove the ethanol byproduct under reduced pressure to yield the crude intermediate as a solid or viscous oil. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Place the crude ethyl 2-cyano-3-(4-fluoroanilino)acrylate in a high-temperature reaction vessel containing a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture to 240-250 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. Monitor the disappearance of the intermediate by TLC.

  • Once the reaction is complete, cool the mixture to below 100 °C and pour it into a beaker containing a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Collect the solid by vacuum filtration, wash with the non-polar solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.

Protocol 2: HPLC Method for Impurity Profiling

This method provides a starting point for the analysis of impurities in your synthesized product.

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 0.5 mg/mL.

Protocol 3: Characterization by NMR and MS
  • NMR Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Key signals to look for in the product include the quinoline ring protons and the absence of the ethoxy group signals from the intermediate. Impurities will present their own characteristic signals. For example, the carboxamide impurity (Impurity A) will show two broad singlets for the -NH₂ protons.

    • ¹³C NMR: Provides information on the carbon skeleton. The nitrile carbon should appear around 115-120 ppm, while the carbonyl carbon will be significantly downfield.

    • ¹⁹F NMR: Will show a single resonance for the fluorine atom on the quinoline ring. The chemical shift can be indicative of the electronic environment and help distinguish between isomers.

  • Mass Spectrometry (MS):

    • Use a technique like Electrospray Ionization (ESI) in positive mode. The mass spectrum of the product should show a prominent [M+H]⁺ ion.

    • Impurities can be identified by their corresponding molecular ions. For example, Impurity A will have an [M+H]⁺ ion that is 18 units higher than the product, and Impurity B will be 19 units higher.

V. Visualization of Key Processes

Synthesis Pathway

Synthesis A 4-Fluoroaniline C Ethyl 2-cyano-3-(4-fluoroanilino)acrylate (Intermediate) A->C Condensation 100-110 °C B Ethyl 2-cyano-3-ethoxyacrylate B->C D 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Product) C->D Thermal Cyclization 240-250 °C

Caption: Synthetic route to the target molecule.

Impurity Formation Pathways

Impurities Product 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Impurity_A Impurity A (Carboxamide) Product->Impurity_A Partial Hydrolysis Intermediate Ethyl 2-cyano-3-(4-fluoroanilino)acrylate Intermediate->Product Desired Cyclization Impurity_C Impurity C (5-Fluoro isomer) Intermediate->Impurity_C Alternative Cyclization Impurity_B Impurity B (Carboxylic Acid) Impurity_A->Impurity_B Complete Hydrolysis

Caption: Formation pathways of common impurities.

VI. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154776, Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Singh, P. K. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(3), 356–360. [Link]

  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. [Link]

  • Zhang, T., & Li, Y. (2018). Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. Environmental Science & Technology, 52(15), 8447–8456. [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online.

  • Khan, I., & Ibrar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356–21380. [Link]

  • ResearchGate. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • PubChem. (n.d.). Ethyl 2-Cyano-3-(2-furanyl)acrylate. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. PubMed Central. [Link]

  • Raju, I., & Sriram, D. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

  • Sriram, D., & Yogeeswari, P. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 38(11-12), 1001–1004. [Link]

  • Tarasova, N. P., Krivoborodov, E. G., Zanin, A., & Mezhuev, Y. (2021). Comparison of 1H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). ResearchGate. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Royal Society of Chemistry. (2014). Contents. [Link]

  • NextSDS. (n.d.). 6-FLUORO-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2009). presence of organic impurities into active pharmaceutical ingredients. [Link]

  • AKJournals. (2023). Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities. [Link]

  • National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • PubChem. (n.d.). 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid. [Link]

  • Pal, B., & Ghosh, A. (2014). Validated and Precise Reverse Phase-HPLC Method for the Quantitative Estimation of Norfloxacin from Marketed Formulation. International Journal of PharmTech Research, 6(4), 1189-1194. [Link]

  • Academia.edu. (n.d.). HPLC method for determination of enantiomeric purity of a novel respiratory fluoroquinolone: WCK 1152. [Link]

  • Australian Government Department of Health and Aged Care. (2024). Cyanoacrylates - Draft evaluation statement. [Link]

  • ResearchGate. (2025). Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

  • National Center for Biotechnology Information. (2021). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PubMed Central. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]

  • Costcon Healthcare LLP. (n.d.). List of impurities. [Link]

Sources

Optimization

Enhancing the stability of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in solution

Welcome to the Technical Support Center for quinolone scaffold stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 6-Fluoro-4-oxo-1,4-dihydroqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinolone scaffold stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile .

Because this molecule features a highly polarized C6-fluorine bond, a chelating 4-oxo group, and an electrophilic 3-carbonitrile moiety, it is highly susceptible to targeted degradation in solution. This guide moves beyond basic handling instructions to explain the causality behind degradation and provides self-validating protocols to ensure absolute experimental integrity.

SECTION 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solutions lose potency and change color (yellow/brown) when left on the benchtop. What is the exact mechanism of this degradation? A: This is driven by rapid photochemical degradation. The 1,4-dihydroquinoline core strongly absorbs in the UVA/UVB region. Upon photoexcitation, the molecule enters a reactive triplet state, leading to the heterolytic cleavage of the C6-fluorine bond. In aqueous environments, water acts as a nucleophile, resulting in rapid defluorination and subsequent hydroxylation or ring-opening[1]. Under direct light in surface-water-like conditions, the half-life of these fluoroquinolone cores can be as short as 0.9 to 2.7 minutes[1]. Causality-Driven Solution: Light provides the activation energy necessary to break the highly polarized C-F bond. You must eliminate photon exposure by using actinic (amber) glassware and preparing solutions under strict low-light conditions.

Q2: We observe unexpected precipitation and rapid degradation when diluting DMSO stocks into complex biological buffers. Why does this occur? A: This is caused by metal-ion mediated oxidation and chelation. The 4-oxo group and the adjacent nitrogen/cyano moieties act as potent bidentate chelating agents for trace transition metals like Fe(III) and Cu(II). In the presence of Fe(III) and ambient light, a photo-Fenton-like reaction occurs, generating highly reactive hydroxyl radicals (•OH)[2]. These radicals indiscriminately attack the aromatic ring, leading to N-dealkylation and C-hydroxylation[3]. Causality-Driven Solution: Metal chelation lowers the oxidation potential of the quinoline core. Always use LC-MS grade, metal-free water. When working with complex media, supplement with a trace amount of EDTA (e.g., 0.1 mM) to sequester free metal ions.

Q3: Is the 3-carbonitrile group stable across all biological pH ranges? A: No. While substituting the traditional 3-carboxyl group with a 3-cyano group enhances specific pharmacological properties (such as anti-mycobacterial activity)[4], nitriles are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) under alkaline conditions (pH > 8.0). This base-catalyzed hydrolysis converts the carbonitrile into an amide, and eventually into a carboxylic acid, fundamentally altering your molecule's pharmacophore[4]. Causality-Driven Solution: Maintain aqueous formulations at a slightly acidic to neutral pH (4.5 - 7.0) to prevent hydroxide attack on the electrophilic carbon of the nitrile group.

G Core 6-Fluoro-4-oxo-1,4-dihydroquinoline -3-carbonitrile UV UVA / UVB Light Core->UV Exposure Fe Trace Metals (Fe3+, Cu2+) Core->Fe Chelation Base Alkaline pH (>8.0) Core->Base Solvation Defluoro C6-Defluorination & Hydroxylation UV->Defluoro Photolysis Radical Hydroxyl Radical Generation Fe->Radical Photo-Fenton Hydrolysis Nitrile Hydrolysis (to Amide/Carboxyl) Base->Hydrolysis Nucleophilic Attack Radical->Defluoro Oxidation

Degradation pathways of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in solution.

SECTION 2: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, your experimental preparation must be a self-validating system . This means the protocol inherently proves its own success through integrated quality control checkpoints, ensuring you never proceed with a compromised stock.

Protocol: Preparation and Validation of Ultra-Stable Master Stock Solutions

  • Step 1: Solvent Deoxygenation (Causality: Prevents ROS formation) Sparging your solvent removes dissolved oxygen, which acts as an electron acceptor in metal-catalyzed degradation. Bubble anhydrous, LC-MS grade DMSO with Argon gas for 15 minutes prior to use.

  • Step 2: Low-Light Dissolution (Causality: Prevents photo-activation) Under dim red light or inside a biosafety cabinet with the light turned off, weigh the lyophilized powder. Dissolve in the degassed DMSO to achieve a 10 mM concentration. Vortex gently until visually clear.

  • Step 3: T0 Baseline Validation (The Self-Validating Checkpoint) Immediately withdraw a 5 µL aliquot and dilute in 95 µL of quenching buffer (Acetonitrile/Water 50:50 with 0.1% Formic Acid). Run this sample via LC-MS. Validation metric: The chromatogram must show a single peak corresponding to the intact mass, establishing your "T0 Baseline" to compare against all future experiments.

  • Step 4: Flash Freezing & Aliquotting (Causality: Prevents freeze-thaw degradation) Divide the remaining stock into 20 µL single-use aliquots in amber glass vials (plastics can leach plasticizers that interact with the quinoline core). Flash-freeze the vials in liquid nitrogen to prevent the nucleation of trace water, which can act as a local nucleophile over long-term storage. Store at -80°C.

Workflow S1 Weighing & Dry Storage S2 Solvent Prep: Degassed DMSO S1->S2 Argon flush S3 Amber Vial Aliquotting S2->S3 Dissolution S4 LC-MS T0 Validation S3->S4 Baseline QC S5 Storage at -80°C S3->S5 Flash freeze S5->S4 Thaw QC

Self-validating workflow for stable stock solution preparation and LC-MS integrity tracking.

SECTION 3: Quantitative Stability Data

The following table synthesizes the degradation kinetics of fluoroquinolone derivatives under various environmental stressors. Use this data to benchmark your own stability assays.

Environmental StressorPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Required Preventive Measure
UVA/UVB Light (Aqueous, pH 7) C6-Defluorination, Hydroxylation0.9 - 2.7 minutes[1]Strict use of amber vials; actinic shielding during assays.
Fe(III) + Ambient Light Hydroxyl radical (•OH) oxidation< 5.0 minutes[2]Addition of 0.1 mM EDTA; use of LC-MS grade solvents.
Alkaline Buffer (pH > 9.0) Nitrile hydrolysis to amide4 - 12 hoursBuffer formulations strictly maintained between pH 4.5 - 7.0.
Manganese Oxides / Soil N-dealkylation, C-hydroxylation0.5 - 6.0 hours[3]Avoid contact with unfiltered environmental/complex biological matrices.

References

  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures.ResearchGate.
  • Degradation of two fluoroquinolone antibiotics photoinduced by Fe(III)-microalgae suspension in an aqueous solution.SciSpace.
  • Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide.ACS Publications.
  • Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives and their evaluation for anti-mycobacterial activity.Research Journal of Pharmacy and Technology.

Sources

Troubleshooting

Modifying quinolone scaffold to improve pharmacokinetic properties

Technical Troubleshooting & Experimental Design for Pharmacokinetic (PK) Enhancements Welcome to the Application Support Center for quinolone and fluoroquinolone scaffold engineering. As a Senior Application Scientist, I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Troubleshooting & Experimental Design for Pharmacokinetic (PK) Enhancements

Welcome to the Application Support Center for quinolone and fluoroquinolone scaffold engineering. As a Senior Application Scientist, I have compiled this definitive guide to help researchers troubleshoot common pharmacokinetic (PK) failures during lead optimization. This guide bridges the gap between structural chemistry and in vivo performance, ensuring your analog design is grounded in validated structure-activity relationships (SAR).

Part 1: Troubleshooting Guides & FAQs

Q1: My novel N-1 modified fluoroquinolone shows excellent in silico target affinity but fails completely in cell-based assays. What is going wrong?

The Causality: You have likely over-engineered the N-1 position with excessively bulky or electron-rich hydrophobic groups (such as benzofused rings). While molecular modeling often predicts that large hydrophobic groups at N-1 will enhance interaction with the major groove of DNA, empirical evidence shows that increasing hydrophobicity beyond a critical threshold drastically reduces aqueous solubility and impairs outer membrane penetration [1]. The Fix: Revert to smaller, validated N-1 substituents like cyclopropyl or p-fluorophenyl groups. If you must use a larger moiety for target affinity, you must introduce a solubilizing motif (e.g., a polar heteroatom) to balance the lipophilicity. Always run a kinetic solubility assay in parallel with your MIC (Minimum Inhibitory Concentration) panel.

Q2: Our lead compound is being rapidly cleared and exhibits a short half-life in vivo. How can we modify the scaffold to extend its half-life without losing Gram-negative potency?

The Causality: Rapid clearance in fluoroquinolones is often tied to high polarity and susceptibility to renal excretion without sufficient tissue distribution. The C-7 position is the primary driver for modulating half-life and tissue penetration [2]. The Fix: Introduce an azabicyclic group or an alkylated piperazine ring at the C-7 position. The addition of alkyl groups to the piperazine ring increases the overall lipophilicity of the molecule, extending the elimination half-life to >10 hours and expanding the volume of distribution [3].

Q3: We are observing severe drug-drug interactions (DDIs), specifically theophylline toxicity, in our animal models. How do we engineer this out of the scaffold?

The Causality: Unwanted interactions with methylxanthines (like theophylline) occur because planar fluoroquinolones bind to and inhibit Cytochrome P-450 (CYP450) enzymes, which are responsible for theophylline metabolism. Furthermore, a 4'-nitrogen atom in a C-7 piperazinyl group is essential for this unwanted CYP450 binding to occur [4]. The Fix: Introduce a bulky substituent (such as a methoxy group or a halogen) at the C-8 position. A bulky C-8 group disrupts the planarity of the fluoroquinolone molecule, sterically hindering its ability to bind to the CYP450 active site. Drugs like sparfloxacin and moxifloxacin utilize this exact mechanism to minimize DDIs [4].

Q4: Our C-7 modified analog is highly potent against wild-type strains but loses efficacy against resistant strains overexpressing efflux pumps. How can we bypass this?

The Causality: Standard C-7 substituents (like unsubstituted piperazine) are easily recognized by bacterial resistance-nodulation-division (RND) family efflux transporters. The Fix: Increase the steric bulk of the C-7 substituent. Studies demonstrate that increased bulkiness at R7 confers protection from bacterial efflux exporter proteins and diminishes the likelihood of resistance development [2].

Part 2: Quantitative SAR Data Summary

To facilitate rapid decision-making during your synthetic route planning, refer to the following standardized table of scaffold modifications and their direct pharmacokinetic consequences.

Modification SiteSubstituent ExamplePrimary Pharmacokinetic / Pharmacodynamic EffectStructural Causality
N-1 (R1) Cyclopropyl, ArylOptimal half-life and aqueous solubility.Balances lipophilicity for membrane transport without inducing aggregation [1].
N-1 (R1) Benzofused ringsNegative: Poor solubility, loss of activity.Excessive hydrophobicity prevents outer membrane penetration [1].
C-6 (R6) Fluorine atomIncreased volume of distribution ( Vd​ ).Enhances lipophilicity and facilitates rapid passive diffusion across lipid bilayers [3].
C-7 (R7) Alkylated PiperazineExtended half-life ( t1/2​>10 h).Increased lipophilicity reduces rapid renal clearance and improves tissue binding [3].
C-7 (R7) Bulky PyrrolidineEfflux pump evasion.Steric hindrance prevents recognition by RND-family efflux transporters [2].
C-8 (R8) Methoxy ( −OCH3​ ), HalogenElimination of CYP450 Drug Interactions.Disrupts molecular planarity, preventing binding to the CYP450 active site [4].

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, every assay used to evaluate these modifications must be a self-validating system . Below are the definitive protocols for evaluating your modified scaffolds.

Protocol A: Self-Validating Kinetic Solubility Assay (Nephelometry)

Purpose: To immediately flag N-1 modifications that induce hydrophobic aggregation.

  • Preparation: Dissolve the novel quinolone analog in 100% DMSO to create a 10 mM stock solution. Prepare a positive control (Ciprofloxacin, highly soluble) and a negative control (highly hydrophobic N1-benzofused analog).

  • Serial Dilution: Dispense the stock into a 96-well plate, performing 2-fold serial dilutions in DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a new 96-well UV-transparent plate containing 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4). The final DMSO concentration must be exactly 1.0%.

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium of precipitation.

  • Measurement: Read the plate using a nephelometer (light scattering) or a UV-Vis spectrophotometer at 620 nm.

  • Self-Validation Check: The assay is only valid if the Ciprofloxacin control shows zero light scattering (complete solubility) up to 100 µM, and the negative control shows a sharp inflection point of scattering at ≤12.5 µM.

Protocol B: Efflux Pump Evasion Assay (PAβN Co-administration)

Purpose: To determine if a C-7 modification successfully evades bacterial efflux pumps.

  • Strain Preparation: Culture wild-type Pseudomonas aeruginosa (PAO1) and an efflux-overexpressing mutant (e.g., MexAB-OprM overexpressor) in Mueller-Hinton broth.

  • Compound Plating: In a 96-well plate, set up a standard MIC broth microdilution for your novel C-7 analog.

  • Inhibitor Addition: In a parallel set of wells, add the exact same dilution series of your analog, but supplement the broth with 20 µg/mL of Phenylalanine-arginine β-naphthylamide (PAβN), a known broad-spectrum efflux pump inhibitor [1].

  • Inoculation & Incubation: Inoculate all wells with 5×105 CFU/mL of bacteria. Incubate at 37°C for 18 hours.

  • Data Interpretation (The Validation Logic):

    • Calculate the Efflux Ratio: MICalone​/MIC+PAβN​ .

    • If the ratio is ≥4 , your compound is being actively effluxed (Modification failed).

    • If the ratio is ≈1 , your compound successfully evades the efflux pump (Modification successful).

Part 4: Visualizations of SAR Logic and Workflows

SAR_Logic Start Quinolone Scaffold Optimization N1 N-1 Position (Solubility & Half-life) Start->N1 C7 C-7 Position (Tissue Pen. & Efflux) Start->C7 C8 C-8 Position (CYP450 Avoidance) Start->C8 N1_Action Use cyclopropyl/aryl. Avoid bulky benzofused groups to maintain solubility. N1->N1_Action C7_Action Add alkylated piperazine or bulky pyrrolidine to extend t1/2 and evade efflux. C7->C7_Action C8_Action Introduce methoxy or halogen to disrupt planarity and prevent DDI. C8->C8_Action

Fig 1: Quinolone SAR Logic Tree mapping modification sites to their pharmacokinetic outcomes.

Workflow Step1 Synthesize Modified Analogues Step2 Kinetic Solubility (Nephelometry) Step1->Step2 Step3 Membrane Permeability (PMBN Assay) Step2->Step3 Step4 Efflux Inhibition (PAßN Co-admin) Step3->Step4 Step5 In Vivo PK Profiling (Clearance & t1/2) Step4->Step5

Fig 2: Self-validating experimental workflow for evaluating novel quinolone pharmacokinetics.

References

  • Laws, M., Hind, C., Favaron, A., et al. "N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria." ACS Omega, 2020.[Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. "Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules." PMC / NIH, 2020.[Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. "Quinolone antibiotics." MedChemComm / PMC, 2019.[Link]

  • Mizuki, Y., Fujiwara, I., & Yamaguchi, T. "Pharmacokinetic interactions related to the chemical structures of fluoroquinolones." Journal of Antimicrobial Chemotherapy / OUP, 1996.[Link]

Reference Data & Comparative Studies

Validation

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile vs. 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid bioactivity

Introduction and Pharmacophore Significance The 1,4-dihydro-4-oxoquinoline scaffold is the foundational core of fluoroquinolone antibiotics. The structure-activity relationship (SAR) of this class dictates that specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacophore Significance

The 1,4-dihydro-4-oxoquinoline scaffold is the foundational core of fluoroquinolone antibiotics. The structure-activity relationship (SAR) of this class dictates that specific functional groups are non-negotiable for target engagement 1. The C3 position is particularly critical. This guide compares the bioactivity, mechanistic pathways, and experimental validation of the active 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid against its synthetic precursor and analog, 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile .

Mechanistic Causality: The Role of the C3 Position

The C3-Carboxylic Acid: Essential Bidentate Chelation

The primary targets of fluoroquinolones are bacterial type II topoisomerases: DNA gyrase (Gram-negative) and Topoisomerase IV (Gram-positive) [](). The 3-carboxylic acid and the 4-oxo group act in tandem to coordinate a crucial magnesium ion (Mg²⁺) 1. This Mg²⁺ forms a water-metal ion bridge that anchors the drug to the serine and acidic residues of the enzyme-DNA cleavage complex 1. Without this bidentate chelation, the drug cannot stabilize the DNA strand breaks, which is the lethal event for the bacteria [[2]]().

The C3-Carbonitrile: Loss of Target Affinity

Replacing the C3-carboxylic acid with a carbonitrile (nitrile, -C≡N) fundamentally alters the electronic and steric landscape of the molecule. The linear, sp-hybridized nitrile group lacks the necessary oxygen atoms to participate in bidentate Mg²⁺ coordination. Consequently, the carbonitrile analog fails to form the water-metal ion bridge, resulting in a near-complete loss of classical DNA gyrase inhibition 3. While some highly substituted carbonitrile derivatives have shown niche anti-mycobacterial activity via alternative mechanisms 4, the unsubstituted C3-nitrile core is generally biologically inert against standard bacterial topoisomerases and serves primarily as a synthetic intermediate.

Mechanism C3COOH C3-Carboxylic Acid (Active Core) MgBridge Bidentate Mg2+ Chelation (Water-Metal Bridge) C3COOH->MgBridge C3CN C3-Carbonitrile (Analog/Precursor) NoBridge Steric/Electronic Mismatch (No Chelation) C3CN->NoBridge Target DNA Gyrase / Topo IV Cleavage Complex MgBridge->Target NoTarget Failure to Bind Target NoBridge->NoTarget Death Bacterial Cell Death (Potent Bioactivity) Target->Death Survival Bacterial Survival (Negligible Bioactivity) NoTarget->Survival

Mechanistic divergence of C3-carboxylic acid vs. C3-carbonitrile in target binding.

Quantitative Bioactivity Comparison

To objectively demonstrate the impact of the C3 substitution, the following table summarizes the typical bioactivity profile of the two pharmacophores based on established SAR data 1.

Compound CoreFunctional Group at C3DNA Gyrase IC₅₀ (µg/mL)Typical MIC against E. coli (µg/mL)Primary Utility
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid -COOH (Carboxylic Acid)< 0.50.01 - 0.1Active Pharmacophore / API
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile -C≡N (Carbonitrile)> 100> 128Synthetic Intermediate

Note: The carbonitrile derivative exhibits an MIC >128 µg/mL against standard Gram-negative strains, indicating a lack of clinically relevant antibacterial efficacy due to the inability to bind the DNA-gyrase complex 32.

Experimental Protocols: Validation & Synthesis

To rigorously validate the bioactivity differences, researchers employ a self-validating DNA Gyrase Supercoiling Assay. Additionally, the conversion of the inactive carbonitrile to the active carboxylic acid is a standard synthetic workflow.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This assay proves causality by directly measuring the enzyme's ability to supercoil relaxed plasmid DNA in the presence of the compounds.

Materials:

  • E. coli DNA Gyrase enzyme.

  • Relaxed pBR322 plasmid DNA.

  • Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol).

  • Test compounds (C3-COOH and C3-CN variants) dissolved in DMSO.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 µg of relaxed pBR322 DNA, 1X Assay Buffer, and varying concentrations of the test compound (0.1, 1.0, 10, 100 µg/mL).

  • Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase to the mixture. (Self-validation control: Include a vehicle-only tube to confirm baseline enzyme activity, and an enzyme-free tube to confirm plasmid integrity).

  • Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to act on the DNA.

  • Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and 5 µL of loading dye containing 1% SDS. Causality note: SDS denatures the enzyme, while chloroform extracts the proteins, preventing them from interfering with DNA migration.

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel (without ethidium bromide). Run at 3 V/cm for 3 hours.

  • Staining & Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. Causality note: Post-staining is required because ethidium bromide intercalates DNA and alters supercoiling dynamics if present during the run.

  • Data Analysis: The C3-COOH compound will show a dose-dependent accumulation of relaxed DNA (inhibition of supercoiling). The C3-CN compound will show fully supercoiled DNA across all physiological concentrations, proving lack of target engagement.

Protocol B: Synthetic Hydrolysis of C3-Carbonitrile to C3-Carboxylic Acid

The C3-carbonitrile is frequently synthesized via the Gould-Jacobs reaction or similar condensations. To activate the molecule, it must be hydrolyzed.

  • Suspension: Suspend 10 mmol of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in 20 mL of a 1:1 mixture of glacial acetic acid and concentrated sulfuric acid (or 6N HCl).

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 4-6 hours. The reaction progress can be monitored by TLC (eluent: DCM/MeOH 9:1), observing the disappearance of the non-polar nitrile spot.

  • Precipitation: Cool the reaction mixture to room temperature and pour it over crushed ice. The C3-carboxylic acid will precipitate as a solid.

  • Purification: Filter the precipitate, wash extensively with cold distilled water to remove residual acids, and recrystallize from ethanol/DMF to yield the bioactive 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Workflow Start Prepare Relaxed pBR322 Plasmid AddDrug Add Test Compounds (C3-COOH vs C3-CN) Start->AddDrug AddEnzyme Add DNA Gyrase & Incubate (37°C, 30m) AddDrug->AddEnzyme Stop Terminate Reaction (SDS/Chloroform) AddEnzyme->Stop Gel Agarose Gel Electrophoresis Stop->Gel Analyze Quantify Supercoiled vs. Relaxed DNA Bands Gel->Analyze

Experimental workflow for validating DNA gyrase supercoiling inhibition.

Conclusion

The substitution at the C3 position of the fluoroquinolone scaffold is a textbook example of rigid structure-activity relationships. The 3-carboxylic acid is an absolute requirement for forming the Mg²⁺ bridge necessary for topoisomerase inhibition 1. The 3-carbonitrile analog, lacking the ability to undergo bidentate chelation, is devoid of classical antibacterial activity [[3]]() 2, rendering it useful primarily as a synthetic precursor rather than a bioactive agent.

Sources

Comparative

A Comparative Guide to the Antibacterial Spectrum of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and Ciprofloxacin

A Senior Application Scientist's Perspective on a Known Powerhouse and a Novel Contender In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with improved efficacy and a broad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Known Powerhouse and a Novel Contender

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with improved efficacy and a broader spectrum of activity is paramount. This guide provides a detailed comparison between the well-established fluoroquinolone antibiotic, Ciprofloxacin, and a structurally related novel compound, 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Due to the limited availability of published experimental data for 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, this guide will leverage established knowledge of Ciprofloxacin's antibacterial profile and the principles of structure-activity relationships (SAR) within the quinolone class to offer a predictive comparison. The primary objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such novel compounds, grounded in standardized methodologies and an understanding of the underlying biochemical mechanisms.

The Compounds: A Structural Overview

Ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone in the treatment of a wide array of bacterial infections for decades. Its structure features a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a piperazine moiety at C-7, and the critical carboxylic acid group at C-3, all attached to the core 4-oxo-1,4-dihydroquinoline scaffold.

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile shares the foundational quinolone structure, including the C-6 fluorine atom, but notably differs by the presence of a nitrile group (-C≡N) at the C-3 position instead of a carboxylic acid (-COOH). This seemingly subtle modification has the potential to significantly alter the compound's physicochemical properties and, consequently, its antibacterial activity.

Chemical_Structures cluster_ciprofloxacin Ciprofloxacin cluster_novel_compound 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Ciprofloxacin NovelCompound Chemical structure placeholder Mechanism_of_Action Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV DNA_Complex Quinolone-Enzyme-DNA Complex DNA_Gyrase->DNA_Complex Topo_IV->DNA_Complex DS_Breaks Double-Strand DNA Breaks DNA_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 2. Simplified signaling pathway of Quinolone antibiotics' mechanism of action.

Experimental Methodology: Determining the Antibacterial Spectrum

To empirically compare the antibacterial spectra of these two compounds, a standardized and reproducible method is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M07 and M100, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [1]The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined in vitro conditions.

Step-by-Step Protocol for Broth Microdilution MIC Assay
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the antimicrobial agents (Ciprofloxacin and 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) in a suitable solvent (e.g., sterile deionized water, or dimethyl sulfoxide [DMSO] for poorly soluble compounds) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of working concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Dispense the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate. Typically, a twofold serial dilution is performed across the plate.

    • Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).

    • Add the standardized bacterial inoculum to each well, except for the sterility control.

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2 °C in ambient air for 16-20 hours.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

MIC_Workflow Start Start Prep_Stock Prepare Antimicrobial Stock Solutions Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Plate with Bacteria Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Determine MIC Incubate->Read_Results End End Read_Results->End

Figure 3. Experimental workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Data Presentation and Comparative Analysis

Ciprofloxacin: A Broad-Spectrum Antibacterial Agent

Ciprofloxacin exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. [2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]The following table summarizes its typical MIC ranges for some clinically relevant pathogens.

Bacterial SpeciesTypeCiprofloxacin MIC Range (µg/mL)
Staphylococcus aureusGram-positive0.12 - 1.0
Streptococcus pneumoniaeGram-positive0.5 - 4.0
Escherichia coliGram-negative≤0.015 - 1.0
Pseudomonas aeruginosaGram-negative0.25 - >4.0

Note: MIC values can vary depending on the specific strain and the presence of resistance mechanisms.

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Predictive Analysis

In the absence of direct experimental data for 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, we can infer its potential antibacterial spectrum by examining the structure-activity relationships of the quinolone class.

The 3-carboxylic acid group, in conjunction with the 4-oxo group, is crucial for the binding of quinolones to the DNA-gyrase/topoisomerase IV-DNA complex. [21]This interaction is thought to involve magnesium ions, which chelate between the carboxylate and the keto group. Modifications at the C-3 position have historically led to a significant decrease in antibacterial activity. [21][22] However, the nitrile group is a known bioisostere for the carboxylic acid group, meaning it has similar steric and electronic properties and can sometimes substitute for a carboxylic acid without a complete loss of biological activity. [23][24][25][26][27]The nitrile group is polar and can act as a hydrogen bond acceptor. [26]Research into quinoline-3-carbonitrile derivatives has shown that some of these compounds do exhibit promising antibacterial activity, suggesting that the nitrile group can, in some contexts, effectively mimic the role of the carboxylic acid. [28] Based on these principles, it is plausible that 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile will exhibit antibacterial activity, although its potency relative to Ciprofloxacin is uncertain. The replacement of the highly effective carboxylic acid with a nitrile group may lead to a reduction in overall potency. However, this change could also alter the compound's cell permeability and efflux pump susceptibility, potentially leading to a different spectrum of activity. For instance, some quinoline-3-carbonitrile derivatives have shown activity against both Gram-positive and Gram-negative bacteria. [28]

Conclusion

Ciprofloxacin remains a potent, broad-spectrum antibacterial agent with well-documented efficacy against a multitude of pathogens. Its mechanism of action, involving the inhibition of bacterial DNA replication, is well-understood.

The antibacterial potential of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is, at present, theoretical. Based on structure-activity relationships, the presence of the core quinolone scaffold and the C-6 fluorine suggests that it will likely possess antibacterial properties. However, the critical substitution of the C-3 carboxylic acid with a nitrile group makes it difficult to predict its precise spectrum and potency without empirical data.

This guide underscores the importance of experimental validation. The provided standardized methodology offers a clear path for researchers to synthesize and test 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and directly compare its antibacterial spectrum to that of Ciprofloxacin. Such studies are essential to determine if this novel compound, and others like it, hold promise as future therapeutic agents in the fight against bacterial infections.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available from: [Link]

  • Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6–10. Available from: [Link]

  • Dr.Oracle. (2025, June 4). Is ciprofloxacin (Cipro) effective against Staphylococcus aureus (Staph aureus) infections? Available from: [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. Available from: [Link]

  • Mulligan, M. E., Ruane, P. J., Johnston, L., Wong, P., Wheelock, J. P., MacDonald, K., Reinhardt, J. F., Johnson, C. C., & Finegold, S. M. (1987). Ciprofloxacin for eradication of methicillin-resistant Staphylococcus aureus colonization. The American journal of medicine, 82(4A), 215–219. Available from: [Link]

  • Haq, I., Mandal, U. K., & Chatterjee, O. (2020). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Molecules (Basel, Switzerland), 25(17), 3843. Available from: [Link]

  • Zhao, X., Xu, C., Domagala, J., & Drlica, K. (1997). DNA topoisomerase targets of the fluoroquinolones: a strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences of the United States of America, 94(25), 13991–13996. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... Available from: [Link]

  • Karlowsky, J. A., Jones, M. E., Draghi, D. C., Thornsberry, C., Sahm, D. F., & Volturo, G. A. (2003). Prevalence and antimicrobial susceptibilities of bacteria isolated from blood cultures of hospitalized patients in the United States in 2002. Annals of clinical microbiology and antimicrobials, 2, 7. Available from: [Link]

  • Thornsberry, C., & Sahm, D. F. (1999). Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States. Antimicrobial agents and chemotherapy, 43(3), 633–637. Available from: [Link]

  • Drlica, K., Malik, M., Kerns, R. J., & Zhao, X. (2008). Quinolone-mediated bacterial death. Antimicrobial agents and chemotherapy, 52(2), 385–392. Available from: [Link]

  • Xiao, Y., et al. (2024). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14. Available from: [Link]

  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., Jr, & Pernet, A. G. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs under experimental and clinical research, 14(6), 379–383. Available from: [Link]

  • Li, X., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 18(1), 1032-1046. Available from: [Link]

  • Microbe Investigations. (2024, May 14). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Available from: [Link]

  • IntechOpen. (2021, August 31). Bactericidal and Bacteriostatic Antibiotics. Available from: [Link]

  • Pierce, M., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1320886. Available from: [Link]

  • Yasir, M., Dutta, D., & Willcox, M. D. P. (2021). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Antibiotics (Basel, Switzerland), 10(10), 1162. Available from: [Link]

  • Samek, O., et al. (2013). Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy. Molecules, 18(10), 13079-13089. Available from: [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Clinical Infectious Diseases, 38(6), 864–870. Available from: [Link]

  • Chu, D. T. W., & Maleczka, R. E. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under experimental and clinical research, 16(5), 215–224. Available from: [Link]

  • Firsov, A. A., Vostrov, S. N., & Zinner, S. H. (2000). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 44(10), 2776–2782. Available from: [Link]

  • Stöckel, S., et al. (2018). Simple Ciprofloxacin Resistance Test and Determination of Minimal Inhibitory Concentration within 2 h Using Raman Spectroscopy. Analytical Chemistry, 90(1), 854-861. Available from: [Link]

  • Thornsberry, C., & Sahm, D. F. (1999). Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States. Antimicrobial Agents and Chemotherapy, 43(3), 633-637. Available from: [Link]

  • National Centre for Disease Control (NCDC). (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. Available from: [Link]

  • Sime, F. B., et al. (2023). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. Journal of Antimicrobial Chemotherapy, 78(1), 185-191. Available from: [Link]

  • Google APIs. (n.d.). STUDY OF ANTIBACTERIAL ACTIVITY OF 7-SUBSTITUTED 1-CYCLOPROPYL-6 - FLUORO-1, 4-DIHYDRO-8-METHOXY-4-OXOQUINOLINE-3-CARBOXAMIDE DE. Available from: [Link]

  • Khan, S. A., Asiri, A. M., Basisi, H. M., Asad, M., Zayed, M. E. M., Sharma, K., & Wani, M. Y. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic chemistry, 88, 102968. Available from: [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2010). 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Molbank, 2010(2), M669. Available from: [Link]

  • Silva-Dias, A., et al. (2019). Understanding Ciprofloxacin Failure in Pseudomonas aeruginosa Biofilm: Persister Cells Survive Matrix Disruption. Frontiers in Microbiology, 10, 203. Available from: [Link]

  • Livermore, D. M., & Hope, R. (1997). Sensitivity testing of ciprofloxacin for Pseudomonas aeruginosa. The Journal of antimicrobial chemotherapy, 39(3), 309–316. Available from: [Link]

  • Forrest, A., Ballow, C. H., Nix, D. E., Birmingham, M. C., & Schentag, J. J. (1994). Pharmacokinetic and pharmacodynamic activities of ciprofloxacin against strains of Streptococcus pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa for which MICs are similar. Antimicrobial agents and chemotherapy, 38(12), 2730–2735. Available from: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • Azoulay-Dupuis, E., Bédos, J. P., & Pépin, O. (1993). Evaluation of the efficacy of ciprofloxacin against Streptococcus pneumoniae by using a mouse protection model. Antimicrobial agents and chemotherapy, 37(12), 2549–2554. Available from: [Link]

  • Doern, G. V., & Pfaller, M. A. (1997). Susceptibility of multi-resistant Streptococcus pneumoniae to ciprofloxacin, ofloxacin and levofloxacin. The Journal of antimicrobial chemotherapy, 39(5), 681–682. Available from: [Link]

  • Nguyen, T. K. A., et al. (2022). The effects of sub-MIC ciprofloxacin exposure on antibiotic susceptibility and virulence factors in Pseudomonas aeruginosa ATCC 9027. Scientific Research Archives, 4(4), 1-11. Available from: [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available from: [Link]

  • Frimodt-Møller, N., et al. (2018). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial Agents and Chemotherapy, 62(12), e01334-18. Available from: [Link]

  • Leyva-Ramos, S., de Loera, D., & Cardoso-Ortiz, J. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy, 62(3), 194-198. Available from: [Link]

  • Ren, Y., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(13), 2607-2615. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Available from: [Link]

  • Regulations.gov. (n.d.). M07-A8. Available from: [Link]

  • Hypha Discovery. (2024, April 20). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, March 1). CORRELATION OF MINIMUM INHIBITORY CONCENTRATION OF CIPROFLOXACIN TO THE THERAPEUTIC RESPONSE OF PATIENT WITH URINARY TRACT INFECTION CAUSED BY ESCHERICHIA COLI. Available from: [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Available from: [Link]

  • Hypha Discovery. (2024, April 20). Bioisosteres for carboxylic acid groups. Available from: [Link]

  • Fleming, P. E., & Ghose, A. K. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 59(22), 10067–10090. Available from: [Link]

  • MDPI. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[29][30][31]riazino[2,3-c]quinazolines. Available from: [Link]

Sources

Validation

Comparative Analysis of Quinoline-3-Carbonitrile and Quinazoline Inhibitors of EGFR Kinase: A Technical Guide

Small-molecule tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR) have fundamentally transformed the treatment landscape for non-small cell lung cancer (NSCLC) and other malignancies....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Small-molecule tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR) have fundamentally transformed the treatment landscape for non-small cell lung cancer (NSCLC) and other malignancies. While first-generation inhibitors are characterized by a 4-anilinoquinazoline scaffold, subsequent drug development introduced the 4-anilinoquinoline-3-carbonitrile class to overcome resistance and enhance target residence time.

This guide provides a rigorous comparative analysis of these two pharmacophores, detailing their mechanistic divergence, quantitative performance, and the self-validating experimental protocols required by drug development professionals to benchmark their efficacy.

Molecular Architecture & Binding Causality

Both quinazoline and quinoline-3-carbonitrile derivatives are ATP-competitive inhibitors, yet their binding thermodynamics and target residence times differ significantly due to a rational bioisosteric replacement.

The Quinazoline Scaffold (e.g., Gefitinib, Erlotinib)

Crystallographic studies of first-generation quinazolines reveal a reversible binding mode within the ATP cleft. The N1 atom of the quinazoline core acts as a hydrogen bond acceptor, interacting directly with the backbone amide of Met769 in the hinge region (1)[1]. Concurrently, the N3 atom forms a hydrogen bond with a localized structural water molecule, which bridges the interaction to the hydroxyl group of the gatekeeper residue, Thr830[1].

The Quinoline-3-Carbonitrile Scaffold (e.g., Pelitinib, Neratinib)

To overcome acquired resistance and enhance potency, researchers engineered the quinoline-3-carbonitrile class by replacing the N3 atom with a carbon bearing an electron-withdrawing cyano group (C-CN) (2)[2]. This structural shift eliminates the bridging water molecule; the cyano group directly interacts with Thr830[1]. This displacement is entropically favorable, increasing the overall binding affinity. Furthermore, the quinoline core provides an optimal geometric trajectory for C-6 substituents—typically Michael acceptors like crotonamides—to undergo a Michael addition with the sulfhydryl group of Cys773, resulting in irreversible covalent inhibition (3)[3].

BindingMode cluster_Quinazoline Quinazoline Scaffold (e.g., Erlotinib) cluster_Quinoline Quinoline-3-Carbonitrile (e.g., Pelitinib) Q_Core Quinazoline Core Met769_1 Met769 (Hinge) Q_Core->Met769_1 N1 H-bond Water Water Molecule Q_Core->Water N3 H-bond Thr830_1 Thr830 (Gatekeeper) Water->Thr830_1 H-bond QC_Core Quinoline Core QC_CN C3-Cyano Group QC_Core->QC_CN Met769_2 Met769 (Hinge) QC_Core->Met769_2 N1 H-bond Michael C6-Michael Acceptor QC_Core->Michael Thr830_2 Thr830 (Gatekeeper) QC_CN->Thr830_2 Direct Interaction (Displaces Water) Cys773 Cys773 (Catalytic Cleft) Michael->Cys773 Irreversible Covalent Bond

Caption: Structural binding differences between quinazoline and quinoline-3-carbonitrile EGFR inhibitors.

Quantitative Performance Benchmarking

The bioisosteric shift and the introduction of covalent bonding mechanisms translate to distinct biochemical profiles. While quinazolines are highly potent against wild-type EGFR, quinoline-3-carbonitriles with bulky C-4 lipophilic substituents demonstrate expanded activity against HER2 (ErbB-2), enabling dual-kinase inhibition (3)[3].

CompoundScaffold ClassBinding ModeEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)
Gefitinib QuinazolineReversible23 – 79> 1000
Erlotinib QuinazolineReversible80> 1000
EKB-569 (Pelitinib) Quinoline-3-carbonitrileIrreversible831230
HKI-272 (Neratinib) Quinoline-3-carbonitrileIrreversible9259

(Data derived from comprehensive QSAR and kinase screening reviews[4],[5])

Self-Validating Experimental Methodologies

To rigorously evaluate the comparative efficacy of these inhibitors, a multi-tiered experimental design is required. The following protocols form a self-validating system: biochemical assays isolate direct target engagement, while cellular assays confirm functional pathway modulation in the presence of physiological ATP concentrations.

ExpWorkflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Validation Start Inhibitor Evaluation Workflow Kinase EGFR/HER2 Kinase Assay (ATP competitive) Start->Kinase CellLine A431 (EGFR+) & BT474 (HER2+) Cell Lines Start->CellLine IC50_Bio Determine Biochemical IC50 (Direct Target Affinity) Kinase->IC50_Bio Integration Comparative Efficacy Profile (Quinazoline vs Quinoline-3-carbonitrile) IC50_Bio->Integration Viability CellTiter-Glo Assay (Functional Cytotoxicity) CellLine->Viability Western Western Blot: p-EGFR/p-HER2 (Mechanistic Confirmation) CellLine->Western Viability->Integration Western->Integration

Caption: Self-validating experimental workflow for benchmarking EGFR/HER2 kinase inhibitors.

Protocol 1: In Vitro EGFR Autophosphorylation Kinase Assay

Objective: Determine the biochemical IC₅₀ by isolating the kinase domain from cellular compensatory networks. Causality & Rationale: Running the assay at the specific Km​ of ATP for EGFR ensures that competitive inhibitors are accurately benchmarked without being artificially outcompeted by saturating ATP levels.

  • Substrate Immobilization: Coat 96-well microtiter plates with a poly(Glu,Tyr) (4:1) peptide substrate (10 µg/mL). Why: This synthetic polymer mimics the natural tyrosine-rich phosphorylation sites of EGFR substrates, providing a standardized baseline for autophosphorylation.

  • Inhibitor Preparation: Prepare a 10-point serial dilution of the inhibitors (e.g., Erlotinib, Pelitinib) in DMSO. Ensure the final assay concentration of DMSO remains ≤1% to prevent solvent-induced denaturation of the kinase.

  • Kinase Reaction: Add recombinant human EGFR kinase domain and ATP at its predetermined Km​ . Incubate at 30°C for 30 minutes.

  • Detection: Wash the plate to remove unreacted ATP and unbound kinase. Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody (e.g., PY20-HRP).

  • Quantification: Add TMB substrate, halt the reaction with 1M H₂SO₄, and measure absorbance at 450 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Modulation & Viability Assay

Objective: Validate that biochemical affinity translates to functional cytotoxicity and confirm the mechanism of action. Causality & Rationale: Intracellular ATP concentrations are in the millimolar range (significantly higher than in vitro assays). Covalent inhibitors (quinoline-3-carbonitriles) often show superior sustained cellular efficacy compared to reversible inhibitors (quinazolines) due to their ability to permanently inactivate the target despite high ATP competition.

  • Cell Culturing: Seed A431 cells (EGFR-amplified) and BT474 cells (HER2-amplified) into 96-well plates (for viability) and 6-well plates (for protein extraction). Why: Utilizing two distinct cell lines validates the dual-targeting claims of compounds like Neratinib.

  • Viability Readout (72h): Treat 96-well plates with inhibitors for 72 hours. Add CellTiter-Glo reagent to measure intracellular ATP as a proxy for metabolically active cells. Luminescence directly correlates with cell viability.

  • Mechanistic Confirmation (2h): Treat 6-well plates with inhibitors at 1x and 10x their biochemical IC₅₀ for 2 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe membranes with antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-HER2, and total HER2. Why: A reduction in p-EGFR/p-HER2 without a change in total protein confirms that cytotoxicity is causally linked to kinase inhibition, validating the compound's on-target mechanism.

References

  • Title: 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer Source: MDPI URL: [Link]

  • Title: Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation Source: ACS Omega URL: [Link]

  • Title: (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review) Source: ResearchGate URL: [Link]

Sources

Comparative

Head-to-head comparison of different synthetic routes to 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Executive Summary 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 71083-60-8)[1] is a privileged pharmacophore and a critical intermediate in the development of advanced fluoroquinolone antimicrobials and antine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 71083-60-8)[1] is a privileged pharmacophore and a critical intermediate in the development of advanced fluoroquinolone antimicrobials and antineoplastic agents. The 3-cyano moiety serves as a potent bioisostere for the traditional 3-carboxylic acid and offers a versatile synthetic handle for further functionalization.

This guide provides an objective, head-to-head technical comparison of the two primary synthetic routes to this molecule: the classical high-temperature thermal cyclization (a modification of the Gould-Jacobs reaction) and the modern acid-catalyzed cyclization using Eaton's reagent.

Mechanistic Overview & Pathway Visualization

Both synthetic routes share a common first step: the nucleophilic addition-elimination reaction between 4-fluoroaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA) to yield the shared intermediate, ethyl 2-cyano-3-(4-fluoroanilino)acrylate .

While alternative routes utilizing S,S-acetals have been developed to synthesize 2-amino or 2-alkylthio derivatives of this scaffold[2], accessing the C2-unsubstituted target necessitates the EMCA pathway. The divergence between the two routes lies entirely in the thermodynamic versus kinetic control of the final cyclization step.

G Aniline 4-Fluoroaniline Intermediate Shared Intermediate: Ethyl 2-cyano-3-(4-fluoroanilino)acrylate Aniline->Intermediate EtOH, Reflux EMCA EMCA (Ethyl ethoxymethylenecyanoacetate) EMCA->Intermediate RouteA Route A: Thermal Cyclization Dowtherm A, 250 °C Intermediate->RouteA RouteB Route B: Acid-Catalyzed Eaton's Reagent, 90 °C Intermediate->RouteB Target 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile RouteA->Target Yield: ~60% (High Tar) RouteB->Target Yield: ~88% (Clean)

Mechanistic divergence in the synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Head-to-Head Comparison: Thermal vs. Acid-Catalyzed Cyclization

The critical bottleneck in quinolone synthesis is the ring-closure step. The table below summarizes the operational and performance metrics of both methodologies.

ParameterRoute A: Thermal CyclizationRoute B: Acid-Catalyzed Cyclization
Reagent / Solvent Dowtherm A (Biphenyl/Diphenyl ether)Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H)
Reaction Temperature 250 °C90–100 °C
Reaction Time 1–2 hours1–2 hours
Typical Yield ~60–65%~85–90%
Scalability & Safety Poor: High heat requirements and exothermic decomposition risks at scale.Excellent: Standard reactor conditions; easily scalable[3].
Workup Complexity High: Requires extensive washing with hexanes to remove high-boiling Dowtherm A.Low: Simple aqueous NaHCO₃ quench followed by filtration[4].
Impurity Profile Significant tar and thermal degradation products.Clean conversion; highly crystalline crude product.
Detailed Experimental Protocols & Causality
Step 1: Synthesis of the Shared Intermediate
  • Protocol: Charge a round-bottom flask with 4-fluoroaniline (1.0 eq) and absolute ethanol (3 volumes). Add ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.05 eq) dropwise. Reflux the mixture for 2–4 hours. Allow the reaction to cool to 0–5 °C. Filter the resulting precipitate and wash with cold ethanol.

  • Causality: The nucleophilic primary amine attacks the highly electrophilic alkene of EMCA. Refluxing in ethanol ensures a homogeneous reaction mixture and drives the elimination of the ethanol byproduct, pushing the equilibrium toward the acrylate intermediate.

  • Self-Validating System: The reaction is self-purifying. The product (ethyl 2-cyano-3-(4-fluoroanilino)acrylate) has low solubility in cold ethanol and precipitates out as a crystalline solid, providing an immediate visual confirmation of success and eliminating the need for chromatography.

Route A Protocol: Classical Thermal Cyclization (Dowtherm A)
  • Protocol: Heat Dowtherm A (10 volumes) to 250 °C. Add the shared intermediate portion-wise over 15 minutes to manage the evolution of ethanol vapor. Maintain at 250 °C for 1 hour. Cool to room temperature and dilute with hexanes (30 volumes) to precipitate the product.

  • Causality: Extreme thermal energy is required to overcome the high activation barrier for the electrocyclic ring closure and subsequent elimination of ethanol. Dowtherm A is chosen for its exceptionally high boiling point and chemical inertness.

  • Drawbacks: The extreme temperature leads to partial decomposition (tar formation), which inherently limits the yield and complicates downstream purification.

Route B Protocol: Eaton's Reagent-Mediated Cyclization
  • Protocol: Dissolve the shared intermediate in 4 (approx. 5–10 volumes) and heat to 90–100 °C for 1–2 hours[4]. Cool the mixture to room temperature and slowly pour it into an ice-cold saturated sodium bicarbonate solution under vigorous stirring. Filter the resulting precipitate, wash with distilled water, and dry under a vacuum.

  • Causality: Eaton's reagent acts as a powerful Lewis/Brønsted acid system. The methanesulfonic acid (MeSO₃H) protonates the ester carbonyl, drastically increasing the electrophilicity of the adjacent carbon. Simultaneously, the P₂O₅ acts as a potent dehydrating agent. This facilitates a Friedel-Crafts-type electrophilic aromatic substitution onto the fluorinated aromatic ring at drastically lower temperatures, bypassing the need for extreme thermal activation[3].

  • Self-Validating System: The reaction progress can be monitored by the dissolution of the starting material into the viscous acid. Upon quenching, the evolution of CO₂ gas acts as a physical indicator of MeSO₃H neutralization, directly correlating with the precipitation of the pure, highly insoluble quinolone product.

Analytical Validation

To ensure the integrity of the synthesized 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆):

    • Disappearance of the acrylate alkene proton.

    • Appearance of the diagnostic C2-H as a sharp singlet at ~8.5–8.8 ppm .

    • A broad singlet at ~12.0–12.5 ppm corresponding to the quinolone -NH proton.

  • FT-IR Spectroscopy:

    • Presence of a sharp, distinct C≡N stretch at ~2214–2220 cm⁻¹ .

    • A strong C=O (ketone) stretch at ~1630 cm⁻¹ .

  • Mass Spectrometry:

    • ESI-MS should display the [M+H]⁺ ion at m/z 189 .

Conclusion

While the classical Dowtherm A route has historical precedent, the head-to-head data strongly favors Route B (Eaton's Reagent) for the synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. By shifting the reaction mechanism from purely thermal electrocyclic control to an acid-catalyzed electrophilic aromatic substitution, Route B reduces the reaction temperature by 150 °C, eliminates tar formation, improves the yield by over 20%, and utilizes a highly scalable, self-validating aqueous workup.

References
  • Zewge, D., et al. "A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles." Journal of Organic Chemistry (ACS Publications), 2007. 3

  • Mansilla, D. S., et al. "Convenient Gould-Jacobs synthesis of 4-quinolone core using Eaton's reagent." Sciforum / MDPI, 2025.4

  • Prajapati, B., et al. "Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives and their evaluation for anti-mycobacterial activity." Research Journal of Pharmacy and Technology, 2025.2

  • BLDpharm. "71083-60-8 | 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile." 1

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile proper disposal procedures

An In-Depth Guide to the Proper Disposal of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile For laboratory professionals engaged in pharmaceutical research and development, the synthesis and handling of novel chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

For laboratory professionals engaged in pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments. The proper disposal of surplus and waste materials is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a compound belonging to the quinolone class of molecules often investigated for their biological activity.

The procedures outlined here are designed to ensure compliance with safety regulations and to mitigate risks to both personnel and the environment. As a Senior Application Scientist, the causality behind these protocols is emphasized to foster a deep understanding of why each step is essential.

Hazard Profile and Risk Assessment: Why Special Disposal is Necessary

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a fluorinated heterocyclic compound. While a specific, comprehensive toxicological profile may be limited for a research chemical, its structural motifs—the quinolone core, a nitrile group, and a carbon-fluorine bond—necessitate a cautious approach.

  • Pharmacological Activity: Quinolone derivatives are a well-known class of antibiotics that inhibit DNA gyrase and topoisomerase IV.[1] Many are considered hazardous or cytotoxic drugs, capable of causing serious health effects, including organ toxicity and genetic damage.[2][3] Therefore, any waste containing this compound must be treated as potentially biologically active.

  • Nitrile Group (-CN): While the nitrile in this molecule is organic and not a free cyanide, thermal decomposition or reaction with strong acids could potentially release toxic fumes.

  • Fluorinated Organic Compound: The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds environmentally persistent.[4][5] Improper disposal can lead to the accumulation of these recalcitrant molecules in the environment. The U.S. Environmental Protection Agency (EPA) has issued specific guidance for the destruction of related fluorinated compounds (PFAS), recommending high-temperature thermal treatment to ensure the complete breakdown of the C-F bond.[4][5][6]

Table 1: Anticipated Hazard Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation

This table is based on the hazard profile of similar quinolone structures and is for guidance. Always refer to the specific Safety Data Sheet (SDS) for the material you are handling.[7][8]

The Core Directive: Mandate for Professional Disposal

Under no circumstances should 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile or materials contaminated with it be disposed of via standard laboratory drains or in the general solid waste stream.[9] The potential for environmental persistence and biological activity requires that all waste be handled as regulated hazardous chemical waste.

The primary and only acceptable disposal method is through a licensed and certified hazardous waste management company. These vendors have the verified facilities, such as high-temperature incinerators equipped with afterburners and scrubbers, to ensure the complete and environmentally sound destruction of the chemical.[10]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the end-to-end process, from the point of generation to the final hand-off for disposal.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Adherence to proper PPE is mandatory.

  • Hand Protection: Wear chemically resistant gloves (nitrile is a common choice, but check the SDS for specific recommendations).[11]

  • Eye Protection: Use safety glasses with side shields or splash goggles.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or gown should be used.

Step 2: Waste Segregation

Proper segregation is fundamental to safe waste management. It prevents dangerous reactions and ensures the waste is routed to the correct disposal stream.

  • Isolate the Waste: Create a dedicated waste container specifically for 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and any materials heavily contaminated with it (e.g., filter paper, weighing boats).

  • Avoid Mixing: Do not mix this waste with other waste streams, such as halogenated solvents, non-halogenated solvents, or aqueous waste, unless it is part of a defined experimental procedure.[12]

Step 3: Containerization

The choice of container is critical for safe storage and transport.

  • Use a Compatible Container: The container must be made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is appropriate.[9]

  • Ensure Good Condition: The container must be in good condition, free from cracks or leaks.[9]

  • Leave Headspace: Do not fill the container to more than 80% capacity to allow for expansion of vapors.

  • Clean Exterior: Keep the outside of the waste container clean and free of contamination.[12]

Step 4: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[9]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile" (no abbreviations or formulas).

    • The approximate concentration and quantity of the waste.

    • The date the accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory near the point of generation until it is collected.

  • Store Near Generation Point: The labeled waste container should be kept at or near the process that generates the waste.[13]

  • Use Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.

  • Segregate Incompatibles: Ensure the storage location is away from incompatible materials.

Step 6: Arranging for Disposal
  • Contact Your Institution's EHS: Follow your organization's specific procedures for waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.

  • Engage a Licensed Vendor: The EHS department will work with a licensed hazardous waste disposal company. Provide them with the SDS and any other relevant information to ensure they can handle the waste safely and in compliance with regulations.[10]

Step 7: Documentation

Maintain meticulous records of all hazardous waste disposal activities. This documentation is crucial for regulatory compliance and internal safety audits.[10] Records should include:

  • The chemical name and quantity of waste.

  • The date of pickup.

  • The name of the disposal vendor.

  • Copies of the waste manifest.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper management and disposal of this chemical waste.

DisposalWorkflow Start Waste Generated PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) Start->PPE Before Handling Segregate Step 2: Segregate Waste (Dedicated Stream) PPE->Segregate Containerize Step 3: Containerize (Compatible, Sealed Container) Segregate->Containerize Label Step 4: Label Container ('Hazardous Waste' + Details) Containerize->Label Store Step 5: Store in SAA (Secondary Containment) Label->Store ContactEHS Step 6: Arrange Pickup (Contact EHS/Vendor) Store->ContactEHS When Ready Document Step 7: Document (Maintain Manifests/Records) ContactEHS->Document Upon Pickup End Disposal Complete Document->End

Caption: Disposal workflow for 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Spill Management Protocol

In the event of a spill, immediate and correct action is required to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Don Additional PPE: Before addressing a small spill, don additional PPE, including double gloves and a respirator if the material is a fine powder.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to clean up large quantities of liquid. For powders, gently cover with an absorbent pad to avoid making the powder airborne.

  • Clean the Area: Collect all contaminated materials (absorbents, broken glass, etc.) and place them in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[14]

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste, following the SOP outlined above.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is conducted with the highest standards of safety, responsibility, and regulatory compliance.

References

  • Controlling Occupational Exposure to Hazardous Drugs. (2016). Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). [Link]

  • HCS as it relates to the guidelines described in OSHA's 1986 publication regarding disposal of hospital wastes contaminated with cytotoxic drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile - Chemical Substance Information. NextSDS. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). U.S. Environmental Protection Agency (EPA). [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Comments submitted via the Federal eRulemaking Portal. (2024). [Link]

  • Hazardous Drug Safety and Handling Policy. VA Ann Arbor Healthcare System Research Services. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • EPA's Updated Guidance on Destruction and Disposal of PFAS. (2024). Exponent. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago - Environmental Health and Safety. [Link]

  • Hazardous Waste. University of Oxford - Department of Materials. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University - Campus Safety Division. [Link]

  • 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Removal of quinolone antibiotics from wastewaters and sewage sludge. ResearchGate. [Link]

  • Disposal of Unused Medicines: What You Should Know. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • 7-CHLORO-6-FLUORO-1-(4-FLUOROPHENYL)-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID. FDA UNII. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). National Center for Biotechnology Information (PMC). [Link]

  • Removal of Quinolone Antibiotics from Wastewater by the Biochar-Based Sludge Adsorbent. (2023). MDPI. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2022). National Center for Biotechnology Information (PMC). [Link]

Sources

Handling

Comprehensive Safety and Handling Protocol for 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 71083-60-8)

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I recognize that handling active pharmaceutical ingredients (APIs) and their advanced intermediates requires more than just reading a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I recognize that handling active pharmaceutical ingredients (APIs) and their advanced intermediates requires more than just reading a safety data sheet. It requires a mechanistic understanding of the molecule to anticipate its behavior in a dynamic laboratory environment.

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a highly specialized, biologically active intermediate utilized in the synthesis of advanced fluoroquinolone antibiotics and anti-mycobacterial agents . In drug development, substituting a traditional C3-carboxyl group with a C3-cyano group—combined with the C6-fluorine atom—significantly alters the molecule's lipophilicity. This modification enhances penetration through the complex, lipid-rich cell wall of Mycobacterium tuberculosis. Once fully synthesized into a mature fluoroquinolone, these compounds exert their bactericidal effect by dually targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), stabilizing DNA-enzyme cleavage complexes, and inducing lethal double-strand DNA breaks .

Because this intermediate retains the core pharmacophore scaffold, it exhibits notable bioreactivity. The following protocol provides a self-validating system for safe handling, ensuring both operator protection and chemical integrity.

Physicochemical Properties & Quantitative Safety Metrics

To design an effective handling strategy, we must first establish the quantitative boundaries of the material and the engineering controls required to contain it .

Table 1: Physicochemical Properties & Operational Metrics

Property / MetricValueOperational Implication
CAS Number 71083-60-8Unique identifier for SDS tracking and inventory management.
Molecular Weight 188.16 g/mol Required for precise stoichiometric calculations during synthesis.
Fume Hood Face Velocity >100 fpmMinimum airflow required to prevent aerosolized powder escape.
Min. Glove Thickness 0.11 mm (Nitrile)Minimum barrier required to prevent lipophilic dermal breakthrough.
Hazard Profile & PPE Causality Matrix

Safety protocols fail when operators do not understand why a specific piece of Personal Protective Equipment (PPE) is required. The table below links the specific Global Harmonized System (GHS) hazards of this compound to the required PPE, grounded in the molecule's chemical mechanism.

Table 2: Hazard Profile & PPE Causality Matrix

GHS CodeHazard DescriptionRequired PPE / Engineering ControlCausality & Mechanistic Rationale
H302 Harmful if swallowedLab coat, strict hygiene protocolsPrevents accidental ingestion via contaminated clothing or hands.
H315 Causes skin irritationDouble Nitrile GlovesThe fluorinated quinolone core is highly lipophilic, allowing it to partition into skin lipids. Double gloving prevents breakthrough.
H319 Causes serious eye irritationUnvented Chemical GogglesThe cyano-quinoline backbone is highly reactive with corneal epithelium. Unvented goggles block microscopic dust ingress.
H335 May cause respiratory irritationClass II Fume Hood / N95 RespiratorFine crystalline powders easily aerosolize. The cyano-derivative severely irritates mucosal membranes upon inhalation.
Standard Operating Procedure: Safe Handling and Transfer

This procedure is designed as a self-validating system. By verifying environmental conditions before exposing the chemical, we eliminate the risk of accidental exposure.

Step-by-Step Methodology:

  • System Verification: Before handling, verify the chemical fume hood's continuous monitor reads a face velocity of at least 100 fpm. Validation: This ensures negative pressure containment is active before the reagent bottle is ever opened.

  • Static Mitigation: Ground your workspace using an electrostatic discharge (ESD) mat. Pharmaceutical intermediates like carbonitriles often carry static charges that cause powders to "jump," leading to contamination and aerosolization.

  • PPE Donning: Equip a fastened lab coat, unvented chemical safety goggles, and double nitrile gloves (minimum 0.11 mm thickness).

  • Aseptic Transfer: Using a grounded, anti-static stainless steel spatula, carefully transfer the required mass of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile into a tared, sealable glass vial.

  • Containment for Transport: Seal the vial inside the fume hood before transporting it to the analytical balance. If the balance is outside the hood, this prevents exposure during transit.

  • Decontamination: Wipe the exterior of the reagent bottle and the spatula with 70% isopropanol. The alcohol effectively solubilizes trace organic residues, ensuring the exterior is safe for ambient storage.

Spill Response & Waste Disposal Plan

In the event of a containment failure, immediate and calculated action is required to prevent respiratory exposure to the active intermediate.

Step-by-Step Methodology:

  • Immediate Isolation: If a spill occurs outside containment, immediately step back and isolate the area. Do not attempt to clean without full PPE (including an N95/P100 respirator).

  • Dust Suppression (Critical): Never dry-sweep the powder. Dry sweeping aerosolizes the active pharmaceutical ingredient. Instead, gently lay damp absorbent pads (moistened with 70% ethanol or water) over the spill to suppress dust generation.

  • Mechanical Collection: Use a non-sparking, disposable scoop to collect the wet absorbent and the neutralized powder.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent. The alkaline environment helps neutralize any residual acidic quinolone derivatives, followed by a distilled water rinse.

  • Waste Segregation & Disposal: Place all contaminated materials into a clearly labeled, sealable hazardous waste container. Route exclusively for high-temperature incineration through a licensed facility. Do not flush down the drain, as fluorinated organics persist in aquatic ecosystems and contribute to environmental antimicrobial resistance.

Workflow Visualization

The following diagram maps the logical progression of safe handling, from pre-operation checks to final disposal.

G N1 Start: Pre-Operation Verify Hood & Grounding N2 Don PPE (Goggles, Double Nitrile, Coat) N1->N2 N3 Material Transfer (Anti-static Spatula in Hood) N2->N3 N4 Spill Occurs? N3->N4 N5 Spill Protocol 1. Evacuate 2. Wet Absorb 3. Collect N4->N5 Yes N6 Proceed with Synthesis (e.g., Alkylation) N4->N6 No N7 Waste Disposal (High-Temp Incineration) N5->N7 N6->N7

Workflow for the safe handling, spill response, and disposal of fluoroquinolone intermediates.

References
  • Title: Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives and their evaluation for anti-mycobacterial activity Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: Cold Spring Harbor Perspectives in Medicine (PubMed Central) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.